NSC232003
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-(N-hydroxy-C-methylcarbonimidoyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCVAJUUVCYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CNC(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NSC232003
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and downstream cellular effects. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts.
Core Mechanism of Action: Targeting the UHRF1/DNMT1 Axis
This compound functions as a direct inhibitor of UHRF1, a critical protein in the maintenance of DNA methylation patterns during cell division.[1] The primary mechanism of action involves the disruption of the protein-protein interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2]
It is proposed that this compound, a uracil derivative, binds to the 5-methylcytosine (5mC) binding pocket within the SET and RING Associated (SRA) domain of UHRF1.[3][4] This binding event sterically hinders the recruitment of DNMT1 to hemi-methylated DNA sites during DNA replication. The UHRF1/DNMT1 complex is essential for the faithful inheritance of DNA methylation patterns; its disruption leads to a passive demethylation of the newly synthesized DNA strand, resulting in global DNA hypomethylation.
This epigenetic alteration can lead to the reactivation of tumor suppressor genes that are silenced by hypermethylation, a common hallmark of cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 (UHRF1/DNMT1 Interaction) | U251 Glioma | 15 µM | Proximity Ligation In Situ Assay (PISA) |
Table 1: In Vitro/Cell-Based Activity of this compound
| Effect | Cell Line | Concentration | Treatment Duration | Observation | Reference |
| Disruption of UHRF1/DNMT1 Interaction | U251 Glioma | 15 µM | 4 hours | 50% inhibition of interaction | |
| Induction of Global DNA Demethylation | U251 Glioma | 15 µM | 4 hours | Significant increase in global DNA cytosine demethylation |
Table 2: Cellular Effects of this compound
Key Experimental Protocols
Detailed methodologies for pivotal experiments cited in the study of this compound are provided below.
Proximity Ligation In Situ Assay (PISA) for UHRF1/DNMT1 Interaction
This protocol is adapted from methodologies used to assess protein-protein interactions in situ.
Objective: To visualize and quantify the interaction between UHRF1 and DNMT1 in cells treated with this compound.
Materials:
-
U251 glioma cells
-
This compound
-
Primary antibodies: anti-UHRF1 and anti-DNMT1 (from different species, e.g., rabbit and mouse)
-
Duolink® In Situ PLA® Probes (anti-rabbit MINUS and anti-mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
DAPI for nuclear counterstaining
-
Microscopy slides and coverslips
-
Formaldehyde for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed U251 glioma cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., a dose range including 15 µM) for a specified duration (e.g., 4 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Proximity Ligation Assay:
-
Follow the manufacturer's protocol for the Duolink® PLA kit.
-
Briefly, block the samples.
-
Incubate with primary antibodies (anti-UHRF1 and anti-DNMT1) diluted in antibody diluent overnight at 4°C.
-
Wash with buffer A.
-
Incubate with the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) for 1 hour at 37°C.
-
Wash with buffer A.
-
Perform the ligation reaction by adding the ligation solution and incubate for 30 minutes at 37°C.
-
Wash with buffer A.
-
Perform the amplification reaction by adding the amplification solution and incubate for 100 minutes at 37°C in the dark.
-
-
Staining and Mounting:
-
Wash with buffer B.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope. The PLA signals will appear as distinct fluorescent dots.
-
Capture images and quantify the number of PLA signals per cell nucleus using image analysis software.
-
Compare the number of signals in this compound-treated cells to the vehicle-treated control to determine the percentage of interaction inhibition.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is based on standard methods for detecting apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
HeLa or other suitable cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the corresponding centrifuge tube containing the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Colony Formation Assay
This protocol is a standard method to assess the long-term survival and proliferative capacity of cells after treatment.
Objective: To determine the effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
HeLa or other suitable cancer cell line
-
This compound
-
Complete growth medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension of the desired cancer cell line.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
-
Treatment:
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Monitor the plates for colony growth and change the medium every 2-3 days.
-
-
Fixation and Staining:
-
When colonies are of a sufficient size (at least 50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Washing and Drying:
-
Gently wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle-treated control.
-
Downstream Cellular Consequences
In addition to its primary effect on DNA methylation, the inhibition of UHRF1 by this compound has other significant downstream consequences.
Sensitization to DNA Damage
UHRF1 plays a role in the DNA damage response. It has been shown that this compound can abolish the recruitment of the nonhomologous end joining (NHEJ) factor XLF to sites of DNA damage. This impairment of DNA repair machinery sensitizes cancer cells to DNA-damaging agents and radiation therapy.
Induction of Apoptosis
By reactivating tumor suppressor genes and sensitizing cells to DNA damage, this compound can trigger programmed cell death, or apoptosis. This is a key outcome for an effective anti-cancer agent. The induction of apoptosis can be confirmed and quantified using methods such as the Annexin V/PI staining assay described above.
Conclusion and Future Directions
This compound is a valuable chemical tool for studying the role of UHRF1 in maintaining epigenetic stability and for exploring the therapeutic potential of targeting this pathway in cancer. Its mechanism of action, centered on the disruption of the UHRF1/DNMT1 interaction, provides a clear rationale for its anti-tumor effects.
Future research should focus on:
-
Optimizing the potency and specificity of this compound through medicinal chemistry efforts.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
-
Investigating the broader effects of UHRF1 inhibition on the epigenome and transcriptome.
-
Exploring combination therapies where this compound could synergize with existing DNA-damaging agents or other epigenetic drugs.
This technical guide provides a solid foundation for researchers to understand and further investigate the mechanism of action of this compound.
References
The Cellular Function of NSC232003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] This technical guide delineates the primary function of this compound within the cellular environment, focusing on its mechanism of action, impact on signaling pathways, and its potential as a therapeutic agent. Through the disruption of the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), this compound effectively inhibits the maintenance of DNA methylation, a key process in epigenetic regulation.[1][2] This leads to global DNA hypomethylation and can induce apoptosis in cancer cells, highlighting its significance in oncological research.[3][4]
Core Mechanism of Action: Inhibition of UHRF1
This compound, a uracil derivative, functions as a direct inhibitor of UHRF1. Its primary mechanism involves binding to the 5-methylcytosine (5mC) binding pocket within the SET and RING Associated (SRA) domain of UHRF1. This binding event physically obstructs the interaction between UHRF1 and DNMT1. The UHRF1-DNMT1 complex is essential for the faithful inheritance of DNA methylation patterns during cell division. UHRF1 recognizes hemi-methylated DNA and recruits DNMT1 to these sites to methylate the newly synthesized strand. By disrupting this interaction, this compound effectively halts this process, leading to a passive demethylation of the genome.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| DNMT1/UHRF1 Interaction Inhibition | 50% inhibition at 15 µM | U251 glioma cells | Proximity Ligation In Situ Assay | |
| Effect on XLF Recruitment | Abolished at 20 µM | HeLa cells | Laser micro-irradiation | |
| Induction of Apoptosis | Increased apoptosis post-treatment | HeLa cells | Flow cytometry |
Signaling Pathway Inhibition
The primary signaling pathway affected by this compound is the DNA methylation maintenance pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
In addition to its role in DNA methylation, UHRF1 is involved in DNA repair. This compound has been shown to abolish the recruitment of the nonhomologous end joining (NHEJ) factor XLF to sites of DNA damage. This suggests a broader role for this compound in sensitizing cancer cells to DNA-damaging agents.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the function of this compound.
Proximity Ligation In Situ Assay (PISA) to Determine DNMT1/UHRF1 Interaction
This assay is employed to visualize and quantify the interaction between DNMT1 and UHRF1 in cells.
-
Cell Culture and Treatment: U251 glioma cells are cultured on coverslips and treated with varying concentrations of this compound (e.g., 15 µM) for a specified duration (e.g., 4 hours).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100 to allow antibody access.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for UHRF1 and DNMT1, raised in different species (e.g., rabbit anti-UHRF1 and mouse anti-DNMT1).
-
PLA Probe Incubation: Two secondary antibodies, each linked to a unique oligonucleotide (PLA probes), are added. These antibodies bind to the primary antibodies.
-
Ligation and Amplification: If the proteins of interest are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides. The resulting fluorescent spots, representing individual protein-protein interactions, are visualized by fluorescence microscopy and quantified.
Global DNA Cytosine Demethylation Assay (ELISA-based)
This method quantifies the overall level of 5-methylcytosine in the genomic DNA.
-
Genomic DNA Extraction: Genomic DNA is extracted from cells treated with this compound and control cells.
-
DNA Denaturation: The extracted DNA is denatured to single strands.
-
ELISA Plate Coating: The single-stranded DNA is coated onto an ELISA plate.
-
Primary Antibody Incubation: A primary antibody specific for 5-methylcytosine is added to the wells.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a colorimetric HRP substrate.
-
Quantification: The absorbance is measured using a spectrophotometer, and the level of DNA methylation is determined by comparing the absorbance of treated samples to a standard curve. A decrease in absorbance indicates a reduction in global DNA methylation.
Laser Micro-irradiation to Assess Protein Recruitment to DNA Damage Sites
This technique is used to create localized DNA damage and monitor the recruitment of proteins to these sites.
-
Cell Transfection: HeLa cells are transfected with a plasmid expressing a fluorescently tagged protein of interest (e.g., GFP-UHRF1).
-
Sensitization: Cells are pre-sensitized with a DNA-sensitizing agent like BrdU.
-
Laser-induced DNA Damage: A specific region of the nucleus is irradiated with a focused laser beam to induce localized DNA damage.
-
Live-cell Imaging: The recruitment of the fluorescently tagged protein to the site of damage is monitored in real-time using a confocal microscope.
-
Inhibitor Treatment: To assess the effect of this compound, cells are pre-treated with the compound (e.g., 20 µM for 4 hours) before laser micro-irradiation. A lack of accumulation of the fluorescent signal at the damage site indicates that the inhibitor prevents the protein's recruitment.
Logical Workflow for this compound Drug Discovery and Validation
The following diagram outlines the logical workflow from the initial screening to the functional validation of this compound.
Conclusion
This compound is a valuable chemical tool for studying the epigenetic regulation of DNA methylation. Its specific inhibition of the UHRF1-DNMT1 interaction provides a direct means to induce global DNA hypomethylation. Furthermore, its ability to impair DNA damage repair pathways suggests its potential as a sensitizing agent in combination cancer therapies. Further research into the off-target effects and the in vivo efficacy of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
The UHRF1 Inhibitor NSC232003: A Technical Guide to its Impact on DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key regulator of DNA methylation maintenance. By disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), this compound effectively inhibits the faithful inheritance of DNA methylation patterns during cell division, leading to global DNA demethylation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on DNA methylation, and presents detailed experimental protocols for assessing its activity.
Introduction to this compound and its Target, UHRF1
DNA methylation is a fundamental epigenetic mechanism that plays a critical role in gene regulation, genomic stability, and development. The maintenance of DNA methylation patterns after DNA replication is primarily mediated by the coordinated action of UHRF1 and DNMT1. UHRF1 recognizes hemi-methylated DNA through its SRA (SET and RING Associated) domain and recruits DNMT1 to the replication fork to methylate the newly synthesized strand.
This compound, a uracil derivative, has been identified as a direct inhibitor of UHRF1. It is thought to bind to the 5-methylcytosine (5mC) binding pocket of the SRA domain of UHRF1, thereby preventing its interaction with hemi-methylated DNA and consequently disrupting its ability to recruit DNMT1.[1] This leads to a passive loss of DNA methylation with each round of cell division.
Mechanism of Action: Disruption of the UHRF1-DNMT1 Axis
The primary mechanism by which this compound affects DNA methylation is through the allosteric inhibition of the UHRF1-DNMT1 interaction. This disruption has been demonstrated to induce a global reduction in DNA cytosine methylation.
Signaling Pathway of UHRF1-Mediated DNA Methylation Maintenance
Caption: UHRF1-DNMT1 pathway and this compound inhibition.
Quantitative Effects of this compound on DNA Methylation
Studies have demonstrated the efficacy of this compound in disrupting the UHRF1/DNMT1 interaction and inducing global DNA demethylation in cancer cell lines.
| Cell Line | Treatment Time | Parameter | Method | Result | Reference |
| U251 Glioma Cells | 4 hours | UHRF1/DNMT1 Interaction | Proximity Ligation In Situ Assay (PILA) | IC50 = 15 µM[1] | Myrianthopoulos et al., 2016 |
| U251 Glioma Cells | 4 hours | Global DNA Cytosine Methylation | ELISA | Induction of global demethylation[1] | Myrianthopoulos et al., 2016 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on the UHRF1/DNMT1 interaction and global DNA methylation.
Proximity Ligation In Situ Assay (PILA) for UHRF1/DNMT1 Interaction
This protocol is adapted for the analysis of the UHRF1/DNMT1 interaction in U251 glioma cells.
Objective: To visualize and quantify the interaction between UHRF1 and DNMT1 in situ following treatment with this compound.
Materials:
-
U251 glioma cells
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., Duolink Blocking Solution)
-
Primary antibodies: Rabbit anti-UHRF1 and Mouse anti-DNMT1
-
Duolink In Situ PLA Probes (anti-Rabbit MINUS and anti-Mouse PLUS)
-
Duolink In Situ Detection Reagents (fluorescently labeled)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed U251 cells onto chamber slides at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 4 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Proximity Ligation Assay:
-
Follow the manufacturer's protocol for the Duolink In Situ PLA kit.
-
Briefly, block the cells with the provided blocking solution.
-
Incubate with primary antibodies (anti-UHRF1 and anti-DNMT1) diluted in antibody diluent overnight at 4°C.
-
Wash with the provided wash buffer.
-
Incubate with the PLA probes (anti-Rabbit MINUS and anti-Mouse PLUS).
-
Wash with the wash buffer.
-
Perform the ligation reaction by adding the ligase.
-
Perform the amplification reaction using the provided polymerase and fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the slides with a mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent dots) and nuclei using a fluorescence microscope.
-
Quantify the number of PLA signals per nucleus using image analysis software (e.g., ImageJ). Each dot represents an interaction event.
-
Calculate the percentage of interaction inhibition at each concentration of this compound relative to the untreated control.
-
Experimental Workflow:
Caption: Proximity Ligation In Situ Assay (PILA) Workflow.
Global DNA Methylation ELISA
This protocol describes a general method for quantifying global 5-mC levels, which can be adapted for use with DNA extracted from this compound-treated cells.
Objective: To measure the percentage of 5-methylcytosine (5-mC) in genomic DNA as an indicator of global DNA methylation status.
Materials:
-
Genomic DNA extracted from this compound-treated and control U251 cells
-
Global DNA Methylation ELISA Kit (e.g., from Epigentek, Cell Biolabs, or similar)
-
Microplate reader
Procedure:
-
DNA Extraction:
-
Treat U251 cells with this compound as described previously.
-
Harvest cells and extract genomic DNA using a standard DNA extraction kit.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio).
-
-
Global DNA Methylation Assay:
-
Follow the manufacturer's instructions for the chosen ELISA kit. The general principle is as follows:
-
DNA Binding: Add a specific amount of genomic DNA (e.g., 100 ng) to the wells of the ELISA plate, which are coated with a DNA-binding solution.
-
Antibody Incubation: Incubate with a primary antibody that specifically recognizes 5-mC.
-
Secondary Antibody and Detection: Add a secondary HRP-conjugated antibody, followed by a colorimetric substrate.
-
Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the provided methylated DNA standards.
-
Calculate the percentage of 5-mC in each sample based on the standard curve.
-
Compare the %5-mC in this compound-treated samples to the untreated control to determine the extent of global demethylation.
-
Experimental Workflow:
Caption: Global DNA Methylation ELISA Workflow.
Conclusion
This compound serves as a valuable chemical tool for studying the role of UHRF1 in DNA methylation and for exploring the therapeutic potential of targeting this pathway in diseases such as cancer. Its ability to induce global DNA demethylation by disrupting the UHRF1/DNMT1 interaction underscores the importance of this protein complex in maintaining the epigenetic landscape of the cell. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential UHRF1 inhibitors on DNA methylation.
References
The Discovery and Development of NSC232003: A Technical Guide to a Novel UHRF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a novel, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator frequently overexpressed in various cancers. Identified through a sophisticated tandem virtual screening approach, this compound targets the SRA (SET and RING Associated) domain of UHRF1, thereby disrupting its crucial interaction with DNA methyltransferase 1 (DNMT1). This interference with the DNA methylation machinery leads to global DNA demethylation and has positioned this compound as a promising lead compound for the development of new epigenetic cancer therapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data.
Discovery via Tandem Virtual Screening
This compound, a uracil derivative, was identified from the National Cancer Institute/Developmental Therapeutics Program (NCI/DTP) small molecule repository through a tandem virtual screening protocol designed to find molecules that could bind to the 5-methylcytosine (5mC) binding pocket of the UHRF1 SRA domain.[1] This computational approach combined structure-based and ligand-based screening methodologies to effectively filter a large chemical library and identify promising candidates.
Experimental Protocol: Tandem Virtual Screening
Objective: To identify small molecules that bind to the 5mC pocket of the UHRF1 SRA domain.
Methodology:
-
Structure-Based Virtual Screening:
-
Target Preparation: The crystal structure of the human UHRF1 SRA domain was prepared for docking. This involved the removal of water molecules, addition of hydrogen atoms, and assignment of partial charges.
-
Docking Site Definition: The binding pocket was defined based on the location of the bound 5-methylcytosine in the co-crystal structure.
-
High-Throughput Docking: The NCI/DTP small molecule library was docked into the defined binding site using a standard precision (SP) docking protocol.
-
Filtering: The initial hits were filtered based on docking score and visual inspection of the binding poses to ensure key interactions with the protein.
-
-
Ligand-Based Virtual Screening (Pharmacophore Modeling):
-
Pharmacophore Model Generation: A pharmacophore model was created based on the key chemical features of known UHRF1 SRA domain binders and the interactions observed in the crystal structure. The model included features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.
-
Database Screening: The NCI/DTP library was screened against the generated pharmacophore model to identify molecules that matched the defined features.
-
-
Consensus Ranking and Compound Selection:
-
The results from both the structure-based and ligand-based screens were combined.
-
A consensus ranking strategy was employed to prioritize compounds that were identified by both methods.
-
A final set of 27 top-ranked compounds were selected for experimental validation.[2]
-
Mechanism of Action: Disruption of the UHRF1/DNMT1 Interaction
Experimental validation confirmed that this compound directly targets UHRF1 and disrupts its interaction with DNMT1. This is a critical step in the maintenance of DNA methylation patterns during cell division. UHRF1 recognizes hemi-methylated DNA through its SRA domain and recruits DNMT1 to the replication fork to methylate the newly synthesized DNA strand. By binding to the SRA domain, this compound competitively inhibits the recognition of hemi-methylated DNA, thereby preventing the recruitment of DNMT1 and leading to a passive demethylation of the genome.[3]
Signaling Pathway
References
NSC232003: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key regulator of epigenetic inheritance. By targeting the SET and RING Associated (SRA) domain of UHRF1, this compound disrupts the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1). This interference with the DNA methylation machinery leads to a global reduction in DNA methylation, highlighting its potential as a tool for epigenetic research and as a lead compound for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on epigenetic modifications, and detailed protocols for key experimental assays.
Introduction to this compound and its Target, UHRF1
UHRF1 is a multidomain protein that plays a central role in maintaining DNA methylation patterns during cell division.[1][2][3] Its SRA domain specifically recognizes hemimethylated CpG sites on newly replicated DNA, acting as a crucial platform to recruit DNMT1 for the faithful propagation of methylation marks.[1][4] Overexpression of UHRF1 is a common feature in various cancers and is associated with the silencing of tumor suppressor genes through aberrant DNA hypermethylation.
This compound was identified as a uracil derivative that specifically binds to the 5-methylcytosine (5mC) binding pocket within the SRA domain of UHRF1. This targeted binding competitively inhibits the recognition of hemimethylated DNA by UHRF1, thereby disrupting its ability to recruit DNMT1 to replication forks. The consequence of this disruption is a passive demethylation of the genome during successive rounds of cell division.
Mechanism of Action: The UHRF1-DNMT1 Axis
The primary mechanism of action of this compound is the targeted disruption of the UHRF1-DNMT1 signaling pathway, a cornerstone of DNA methylation maintenance.
Quantitative Data on this compound Activity
The inhibitory effect of this compound on the UHRF1-DNMT1 interaction has been quantified, providing a benchmark for its potency.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (DNMT1/UHRF1 Interaction) | 15 µM | U251 glioma | Proximity Ligation In Situ Assay (P-LISA) |
Note: Further studies are required to establish IC50 values for cytotoxicity and other biological effects in a broader range of cancer cell lines.
Downstream Effects on Histone Modifications
While the primary target of this compound is the UHRF1-DNMT1 axis, its impact on DNA methylation can have downstream consequences on the histone modification landscape. UHRF1 itself is a key reader of histone marks, particularly H3K9me2/3, and its inhibition may indirectly influence the establishment and maintenance of these repressive marks.
Disruption of UHRF1's function has been shown to prevent the accumulation of H3K9me3. Conversely, this can lead to an increase in the PRC2-dependent H3K27me3 mark in certain genomic regions as a compensatory repressive mechanism. Therefore, while this compound does not directly target histone methyltransferases, its perturbation of the epigenetic machinery can lead to a redistribution of these critical histone marks. Further research is needed to fully elucidate the direct consequences of this compound treatment on the histone code.
Experimental Protocols
Proximity Ligation In Situ Assay (P-LISA) for UHRF1-DNMT1 Interaction
This protocol allows for the visualization and quantification of the interaction between UHRF1 and DNMT1 in cells.
Materials:
-
Cells of interest (e.g., U251 glioma cells)
-
This compound
-
Primary antibodies: rabbit anti-UHRF1 and mouse anti-DNMT1
-
Duolink® In Situ PLA® Probes (anti-rabbit MINUS and anti-mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
DAPI for nuclear counterstaining
-
Microscopy slides and coverslips
-
Formaldehyde for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Wash buffers
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle control for the specified time (e.g., 4 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% formaldehyde, and then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding using a suitable blocking solution.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies (anti-UHRF1 and anti-DNMT1) diluted in the antibody diluent.
-
PLA Probe Ligation: Wash the cells and then incubate with the PLA probes (anti-rabbit MINUS and anti-mouse PLUS). The oligonucleotides on the probes will be in close proximity if UHRF1 and DNMT1 are interacting.
-
Ligation: Add the ligation solution containing ligase to join the two PLA probes, forming a circular DNA template.
-
Amplification: Add the amplification solution containing a polymerase to perform rolling-circle amplification of the circular DNA template. Fluorescently labeled oligonucleotides are incorporated during this step.
-
Washing and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. Quantify the number of dots per nucleus to determine the extent of the UHRF1-DNMT1 interaction. A decrease in the number of dots in this compound-treated cells compared to the control indicates disruption of the interaction.
Global DNA Methylation ELISA
This protocol provides a quantitative measurement of the overall percentage of 5-methylcytosine in a genomic DNA sample.
Materials:
-
Genomic DNA isolated from cells treated with this compound or vehicle control
-
Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs, Inc. or similar)
-
Microplate reader
Procedure:
-
DNA Denaturation: Denature the purified genomic DNA by heating.
-
Coating Plate: Add the denatured DNA to the wells of the ELISA plate, which are coated with a 5-mC DNA conjugate.
-
Antibody Incubation: Add a primary antibody specific for 5-methylcytosine (5-mC) to the wells. The antibody will bind to both the 5-mC in the sample DNA and the 5-mC conjugate on the plate in a competitive manner.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Colorimetric Development: Wash the plate and add a chromogenic substrate for HRP. The color development is inversely proportional to the amount of 5-mC in the sample DNA.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the percentage of global DNA methylation in the samples by comparing their absorbance values to a standard curve generated with known amounts of methylated DNA. A higher absorbance indicates lower methylation in the sample.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for studying the intricate mechanisms of epigenetic regulation. Its specific inhibition of the UHRF1-DNMT1 interaction provides a powerful tool to investigate the consequences of DNA hypomethylation in various biological contexts, particularly in cancer. Future research should focus on a broader characterization of its effects across a panel of cancer cell lines to determine its therapeutic potential. Furthermore, a deeper investigation into the downstream effects of this compound on the histone modification landscape will provide a more comprehensive understanding of its role as an epigenetic modulator. The development of more potent and specific derivatives of this compound holds promise for the advancement of epigenetic-based therapies.
References
- 1. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of post-translational modifications of UHRF1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are UHRF1 antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Core of NSC232003
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). As a uracil derivative, it has been identified as a key tool for studying the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological effects of this compound, with a focus on its role in modulating DNA methylation. Detailed methodologies for key experimental assays are provided, along with quantitative data and visualizations of the relevant signaling pathways to facilitate further research and drug development efforts.
Core Concepts: Structure and Mechanism of Action
This compound is a uracil derivative that functions as a direct inhibitor of UHRF1.[1][2] Its primary mechanism of action involves binding to the 5-methylcytosine (5mC) binding pocket within the SET and RING Associated (SRA) domain of UHRF1.[1][2][3] This interaction competitively inhibits the binding of UHRF1 to hemi-methylated DNA, which is a crucial step in the maintenance of DNA methylation patterns following DNA replication.
By occupying the 5mC binding site, this compound disrupts the critical interaction between UHRF1 and DNA methyltransferase 1 (DNMT1). UHRF1 is responsible for recruiting DNMT1 to newly replicated DNA strands, ensuring the faithful propagation of methylation patterns. The inhibition of this interaction by this compound leads to a failure in maintenance methylation, resulting in global DNA hypomethylation.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DNMT1/UHRF1 Interaction) | 15 µM | U251 glioma cells |
Signaling Pathways
This compound primarily impacts the DNA methylation maintenance pathway. Its effects on other pathways are inferred from the known functions of its target, UHRF1.
DNA Methylation Maintenance Pathway
This compound directly inhibits UHRF1, a key player in the maintenance of DNA methylation. This disruption leads to a decrease in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.
Caption: this compound inhibits the UHRF1/DNMT1 pathway.
UHRF1 and p53 Signaling
UHRF1 has been shown to interact with and regulate the tumor suppressor protein p53. By inhibiting UHRF1, this compound may indirectly affect p53-mediated signaling pathways, potentially influencing apoptosis and cell cycle arrest.
Caption: Potential modulation of p53 signaling by this compound.
UHRF1 and TRα1/Sp1 Signaling
The expression of UHRF1 is negatively regulated by the thyroid hormone receptor α1 (TRα1) through the transcription factor Sp1. By targeting UHRF1, this compound's effects could be synergistic with pathways that naturally downregulate UHRF1 expression.
Caption: UHRF1 regulation and this compound's point of intervention.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
Proximity Ligation In Situ Assay (P-LISA) for UHRF1-DNMT1 Interaction
This assay is used to visualize and quantify the interaction between UHRF1 and DNMT1 in cells.
Workflow:
Caption: Proximity Ligation In Situ Assay (P-LISA) workflow.
Methodology:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 3% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for UHRF1 and DNMT1, diluted in the blocking solution.
-
PLA Probe Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes, e.g., anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation: After washing, add a ligation solution containing a ligase to join the two PLA probes that are in close proximity (<40 nm).
-
Amplification: Add an amplification solution containing a polymerase and fluorescently labeled oligonucleotides for rolling circle amplification.
-
Imaging and Quantification: Mount the coverslips onto microscope slides and visualize the PLA signals using a fluorescence microscope. Quantify the number of signals per cell to determine the extent of UHRF1-DNMT1 interaction.
Global DNA Methylation ELISA
This assay is used to quantify the overall level of 5-methylcytosine in genomic DNA following treatment with this compound.
Workflow:
Caption: Global DNA Methylation ELISA workflow.
Methodology:
-
Cell Treatment and DNA Isolation: Culture cells and treat with this compound. Extract high-purity genomic DNA using a standard kit.
-
DNA Binding: Denature the genomic DNA and apply it to the wells of a DNA-binding ELISA plate.
-
Antibody Incubation: Block the wells and then incubate with a primary antibody specific for 5-methylcytosine (5mC).
-
Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following another wash, add a colorimetric HRP substrate.
-
Quantification: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The amount of 5mC is proportional to the absorbance and can be quantified by comparison to a standard curve generated with known amounts of methylated DNA.
Conclusion
This compound is a valuable chemical probe for investigating the role of UHRF1 in DNA methylation and epigenetic gene regulation. Its ability to disrupt the UHRF1-DNMT1 interaction provides a powerful tool for studying the consequences of DNA hypomethylation in various biological and pathological contexts, including cancer. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of targeting UHRF1.
References
- 1. researchgate.net [researchgate.net]
- 2. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of the DNMT1/UHRF1 Axis by NSC232003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule NSC232003 and its inhibitory effect on the crucial epigenetic regulatory interaction between DNA methyltransferase 1 (DNMT1) and Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). This compound, a uracil derivative, has been identified as a cell-permeable inhibitor that targets the SRA (SET and RING-associated) domain of UHRF1, leading to a disruption of the DNMT1/UHRF1 complex and subsequent global DNA demethylation. This guide details the quantitative data, experimental protocols, and signaling pathways associated with the action of this compound, offering a comprehensive resource for researchers in epigenetics and drug discovery.
Introduction: The DNMT1/UHRF1 Interaction in Epigenetic Maintenance
The faithful inheritance of DNA methylation patterns during cell division is paramount for maintaining cellular identity and genome stability. This process is primarily orchestrated by the coordinated action of DNMT1, the maintenance DNA methyltransferase, and UHRF1. UHRF1 acts as a crucial targeting factor for DNMT1 to hemimethylated DNA during DNA replication. The SRA domain of UHRF1 specifically recognizes and binds to hemimethylated CpG sites on the parental DNA strand. This binding event facilitates the recruitment of DNMT1 to the replication fork, ensuring the accurate methylation of the newly synthesized daughter strand. The disruption of this interaction is a key therapeutic strategy for diseases characterized by aberrant DNA methylation, such as cancer.
This compound: A Small Molecule Inhibitor of the DNMT1/UHRF1 Interaction
This compound is a small molecule identified through tandem virtual screening as a potent inhibitor of the DNMT1/UHRF1 interaction[1]. It is proposed to bind to the 5-methylcytosine (5mC) binding pocket within the SRA domain of UHRF1, thereby preventing UHRF1 from recognizing its hemimethylated DNA substrate. This, in turn, disrupts the recruitment of DNMT1 to replication foci, leading to a passive demethylation of the genome.
Quantitative Data
The inhibitory effect of this compound on the DNMT1/UHRF1 interaction and its downstream consequences have been quantified in cellular assays. The key quantitative data is summarized in the table below.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (DNMT1/UHRF1 Interaction) | 15 µM | U251 Glioma | Proximity Ligation In Situ Assay (P-LISA) | [1] |
| Effect on DNA Methylation | Induction of global DNA cytosine demethylation | U251 Glioma | ELISA | [1] |
Signaling Pathways and Mechanisms of Action
The interaction between DNMT1 and UHRF1 and the inhibitory action of this compound can be visualized in the following signaling pathway diagram.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effect of this compound on the DNMT1/UHRF1 interaction.
Proximity Ligation In Situ Assay (P-LISA) for DNMT1/UHRF1 Interaction
This protocol is adapted for the analysis of the DNMT1/UHRF1 interaction in U251 glioma cells treated with this compound.
Materials:
-
U251 glioma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Duolink Blocking Solution)
-
Primary antibodies: Rabbit anti-DNMT1, Mouse anti-UHRF1
-
Duolink In Situ PLA Probes (anti-Rabbit MINUS, anti-Mouse PLUS)
-
Duolink In Situ Detection Reagents (Ligation and Amplification solutions)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed U251 cells on coverslips in a 24-well plate at a density of 5 x 104 cells/well.
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µM) for 4 hours. A DMSO-only control should be included.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Proximity Ligation Assay:
-
Block samples with Blocking Buffer for 1 hour at 37°C.
-
Incubate with primary antibodies (e.g., 1:200 dilution in Duolink Antibody Diluent) overnight at 4°C.
-
Wash twice with Wash Buffer A.
-
Incubate with PLA probes (pre-mixed according to manufacturer's instructions) for 1 hour at 37°C.
-
Wash twice with Wash Buffer A.
-
Incubate with the Ligation solution for 30 minutes at 37°C.
-
Wash twice with Wash Buffer A.
-
Incubate with the Amplification solution for 100 minutes at 37°C in the dark.
-
Wash twice with Wash Buffer B.
-
-
Imaging and Analysis:
-
Mount coverslips on slides with a mounting medium containing DAPI.
-
Visualize the PLA signals (red dots) and nuclei (blue) using a fluorescence microscope.
-
Quantify the number of PLA signals per nucleus using image analysis software (e.g., ImageJ). At least 100 nuclei should be counted per condition.
-
The percentage of interaction inhibition is calculated relative to the DMSO-treated control.
-
Global DNA Methylation ELISA
This protocol describes a competitive ELISA to quantify the percentage of 5-methylcytosine (5mC) in genomic DNA from U251 cells treated with this compound.
Materials:
-
Genomic DNA isolated from this compound-treated and control U251 cells
-
Global DNA Methylation ELISA Kit (containing 5mC-coated plate, capture and detection antibodies, and standards)
-
Microplate reader
Procedure:
-
Genomic DNA Isolation:
-
Treat U251 cells with this compound (e.g., 15 µM) for 4 hours.
-
Harvest cells and isolate genomic DNA using a standard DNA extraction kit.
-
Quantify the DNA concentration and ensure high purity.
-
-
ELISA Protocol:
-
Prepare the methylated DNA standard curve according to the kit's instructions.
-
Add 100 ng of genomic DNA from each sample to the wells of the 5mC-coated plate.
-
Perform the assay following the manufacturer's protocol, which typically involves the following steps:
-
Binding of sample DNA to the plate.
-
Addition of the capture antibody (anti-5mC).
-
Addition of the HRP-conjugated detection antibody.
-
Addition of a colorimetric substrate.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of 5mC in each sample by comparing its absorbance to the standard curve.
-
The change in global DNA methylation is determined by comparing the %5mC in this compound-treated samples to the DMSO-treated control.
-
Conclusion
This compound represents a valuable chemical tool for studying the intricate mechanisms of DNA methylation maintenance. By specifically targeting the SRA domain of UHRF1 and disrupting its interaction with DNMT1, this compound provides a means to modulate global DNA methylation levels. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into epigenetic regulation and its role in disease. Further optimization of this compound may lead to the development of novel therapeutic agents for the treatment of cancer and other diseases associated with aberrant DNA methylation.
References
NSC232003: A Technical Guide to a Chemical Probe for UHRF1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) is a critical multifunctional protein involved in the maintenance of DNA methylation patterns, chromatin modification, and the DNA damage response. Its overexpression is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. NSC232003 has been identified as a cell-permeable small molecule inhibitor of UHRF1, functioning as a chemical probe to dissect its biological roles and as a potential starting point for drug discovery efforts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its effects on UHRF1-mediated signaling pathways.
Mechanism of Action
This compound, a uracil derivative, directly targets the SET and RING-Associated (SRA) domain of UHRF1. The SRA domain is responsible for recognizing and binding to hemi-methylated CpG sites in DNA, a crucial step for the recruitment of DNA methyltransferase 1 (DNMT1) to maintain DNA methylation patterns during cell division. By binding to the 5-methylcytosine pocket of the SRA domain, this compound competitively inhibits the interaction of UHRF1 with hemi-methylated DNA.[1][2][3][4][5] This disruption of the UHRF1-DNA interaction subsequently prevents the recruitment of DNMT1, leading to a global reduction in DNA methylation.
Quantitative Data
The following table summarizes the key quantitative data for this compound as a UHRF1 inhibitor.
| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |
| IC50 (DNMT1/UHRF1 Interaction) | 15 µM | U251 glioma cells, Proximity Ligation In Situ Assay (PISA) after 4 hours of incubation. | |
| Global DNA Demethylation | Induction Observed | U251 glioma cells, measured by ELISA. Specific quantitative data on the percentage of demethylation is not extensively reported. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of this compound with UHRF1 are provided below.
Proximity Ligation In Situ Assay (PISA) for UHRF1-DNMT1 Interaction
This protocol is adapted from the methodology used to demonstrate the disruption of the UHRF1-DNMT1 interaction by this compound.
Objective: To visualize and quantify the in-situ interaction between UHRF1 and DNMT1 and assess the inhibitory effect of this compound.
Materials:
-
U251 glioma cells
-
This compound
-
Primary antibodies: Rabbit anti-UHRF1, Mouse anti-DNMT1
-
Duolink® In Situ PLA® Probes (anti-Rabbit MINUS and anti-Mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
DAPI for nuclear staining
-
Microscopy imaging system
Procedure:
-
Cell Culture and Treatment: Seed U251 glioma cells on coverslips and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for 4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block the cells with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a mixture of rabbit anti-UHRF1 and mouse anti-DNMT1 primary antibodies at optimized dilutions overnight at 4°C.
-
PLA Probe Ligation and Amplification: Wash the cells and incubate with the Duolink® In Situ PLA® probes (anti-Rabbit MINUS and anti-Mouse PLUS). Follow the manufacturer's protocol for the ligation and amplification steps to generate rolling circle amplification products.
-
Detection and Imaging: Detect the amplified PLA signals using a fluorescently labeled oligonucleotide. Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of PLA signals (dots) per nucleus using image analysis software. A reduction in the number of dots in this compound-treated cells compared to the control indicates disruption of the UHRF1-DNMT1 interaction.
Global DNA Methylation ELISA
This protocol provides a general framework for quantifying global DNA methylation levels in response to this compound treatment.
Objective: To measure the percentage of 5-methylcytosine (5-mC) in genomic DNA as an indicator of global DNA methylation.
Materials:
-
Genomic DNA isolated from cells treated with this compound
-
Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs, Epigentek, or Sigma-Aldrich)
-
Microplate reader
Procedure:
-
DNA Isolation: Treat cells (e.g., U251 glioma cells) with this compound for a specified period. Isolate high-quality genomic DNA using a standard DNA extraction kit.
-
DNA Quantification and Coating: Accurately quantify the DNA concentration. Add a defined amount of DNA (typically 100-200 ng) to the wells of the ELISA plate provided in the kit.
-
Blocking and Antibody Incubation: Follow the kit manufacturer's instructions for blocking the wells and for the sequential incubation with the anti-5-methylcytosine primary antibody and the HRP-conjugated secondary antibody.
-
Colorimetric Reaction and Measurement: Add the substrate solution to develop the colorimetric reaction. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the percentage of 5-mC in the samples by comparing the absorbance values to a standard curve generated using the methylated DNA standards provided in the kit. A decrease in the percentage of 5-mC in this compound-treated samples indicates global DNA demethylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the UHRF1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
Conclusion
This compound serves as a valuable chemical probe for investigating the multifaceted roles of UHRF1 in cellular processes. Its ability to disrupt the UHRF1-DNMT1 interaction and induce global DNA demethylation provides a powerful tool for studying the consequences of UHRF1 inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of targeting UHRF1 in cancer and other diseases. Further characterization, including the determination of its direct binding affinity (Kd) to the UHRF1 SRA domain and the development of more specific and potent analogs, will be crucial for advancing its utility as both a research tool and a therapeutic lead.
References
- 1. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global DNA Methylation ELISA [cellbiolabs.com]
- 3. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NSC232003 in Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key regulator of epigenetic inheritance. By disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), this compound effectively inhibits the maintenance of DNA methylation, leading to global DNA demethylation and the reactivation of silenced genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its known quantitative effects on gene silencing, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the UHRF1-DNMT1 Axis
This compound functions as a direct inhibitor of UHRF1, a multidomain protein essential for maintaining DNA methylation patterns following DNA replication. UHRF1 recognizes hemi-methylated DNA and recruits DNMT1 to these sites to methylate the newly synthesized strand, thereby ensuring the faithful propagation of epigenetic marks.
This compound specifically targets the SRA (SET and RING Associated) domain of UHRF1, which is responsible for binding to hemi-methylated DNA. By occupying the 5-methylcytosine (5mC) binding pocket of the SRA domain, this compound prevents UHRF1 from recognizing its substrate. This steric hindrance disrupts the UHRF1-DNMT1 complex, preventing the recruitment of DNMT1 to replication forks.[1] The ultimate consequence is a passive demethylation of the genome during successive rounds of cell division, leading to the reactivation of previously silenced genes, including critical tumor suppressor genes (TSGs).[1][2][3]
Quantitative Data on this compound-Mediated Effects
The inhibitory effect of this compound on the UHRF1-DNMT1 interaction and its downstream consequences on DNA methylation and cell viability have been quantified in several studies.
| Parameter | Cell Line | Value | Reference |
| IC50 for DNMT1/UHRF1 Interaction Inhibition | U251 Glioma Cells | 15 µM | [4] |
| Effect on DNMT1/UHRF1 Interaction | U251 Glioma Cells | 50% reduction at 15 µM after 4 hours | |
| Induction of Global DNA Demethylation | U251 Glioma Cells | Significant induction observed | |
| Inhibition of Cell Growth (SIRT6-deficient) | 253J Bladder Cancer Cells | Dose-dependent inhibition | |
| Colony Formation Inhibition (SIRT6-deficient) | 253J Bladder Cancer Cells | Potent inhibition |
Signaling Pathways and Experimental Workflows
UHRF1-Mediated Gene Silencing and its Inhibition by this compound
The following diagram illustrates the central role of UHRF1 in maintaining DNA methylation and gene silencing, and how this compound disrupts this process.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the impact of this compound on gene silencing.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: U251 human glioblastoma cells are a commonly used model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentration (e.g., 15 µM).
-
Treatment: Seed cells in appropriate culture vessels. Once attached and growing, replace the medium with fresh medium containing this compound or a vehicle control (DMSO). Incubate for the desired time period (e.g., 4 hours for interaction studies, or longer for demethylation and gene expression analysis).
Global DNA Methylation ELISA
This protocol provides a general guideline for assessing changes in global 5mC levels. Commercial kits are widely available and should be used according to the manufacturer's instructions.
-
DNA Extraction: Isolate genomic DNA from this compound-treated and control cells using a standard DNA extraction kit.
-
DNA Quantification and Purity: Measure DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
-
ELISA Procedure:
-
Add binding solution to the wells of the ELISA plate.
-
Add DNA samples and standards to the wells and incubate to allow DNA to bind.
-
Wash the wells to remove unbound DNA.
-
Add a primary antibody specific for 5-methylcytosine (5mC) and incubate.
-
Wash away the unbound primary antibody.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
Wash away the unbound secondary antibody.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of 5mC in each sample by comparing its absorbance to the standard curve generated from known amounts of methylated DNA.
Proximity Ligation In Situ Assay (PLA) for UHRF1-DNMT1 Interaction
PLA allows for the visualization and quantification of protein-protein interactions within intact cells.
-
Cell Preparation: Grow cells on chamber slides and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies raised in different species against UHRF1 and DNMT1.
-
PLA Probe Incubation: Add secondary antibodies (PLA probes) conjugated with unique oligonucleotides that will bind to the primary antibodies.
-
Ligation: If the UHRF1 and DNMT1 proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.
-
Amplification: Use a DNA polymerase to perform rolling circle amplification of the circular DNA template, generating a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents a UHRF1-DNMT1 interaction.
-
Quantification: Use image analysis software to count the number of signals per cell nucleus to quantify the interaction.
Quantitative Real-Time PCR (qRT-PCR) for Tumor Suppressor Gene Expression
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
RNA Quality and Quantity: Assess RNA integrity and concentration.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using gene-specific primers for tumor suppressor genes of interest (e.g., CDKN2A (p16), BRCA1) and a reference gene (e.g., GAPDH, ACTB). Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect DNA amplification.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.
Broader Epigenetic Implications and Future Directions
While the primary mechanism of this compound is the disruption of the UHRF1-DNMT1 interaction and subsequent DNA demethylation, the broader impact on the epigenome is an active area of research.
-
Histone Modifications: UHRF1 is known to interact with histone modifying enzymes, such as histone deacetylases (HDACs) and histone methyltransferases (e.g., G9a, SUV39H1). Therefore, by inhibiting UHRF1, this compound may indirectly affect histone modification patterns, such as H3K9 and H3K27 methylation, which are crucial for heterochromatin formation and stable gene silencing. Further studies are needed to elucidate the specific effects of this compound on these histone marks.
-
Non-Coding RNAs: The expression of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), is often regulated by epigenetic mechanisms. As this compound can alter the DNA methylation landscape, it is plausible that it could also modulate the expression of these regulatory RNAs, adding another layer to its gene regulatory effects.
Future research should focus on quantifying the reactivation of a broader range of tumor suppressor genes in various cancer cell lines upon this compound treatment. Furthermore, comprehensive studies employing techniques such as ChIP-seq for histone modifications and RNA-seq for non-coding RNA profiling will provide a more complete picture of the epigenetic consequences of UHRF1 inhibition by this compound. This will be crucial for its further development as a potential therapeutic agent in oncology.
References
- 1. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer | springermedizin.de [springermedizin.de]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for NSC232003 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: NSC232003 is a potent and cell-permeable small molecule inhibitor of the Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) protein.[1] UHRF1 is a crucial epigenetic regulator, often overexpressed in various cancers, where it plays a key role in maintaining DNA methylation patterns and silencing tumor suppressor genes.[2][3] By targeting UHRF1, this compound provides a valuable chemical tool for studying the mechanisms of DNA methylation inheritance and exploring novel therapeutic strategies against cancer.[4] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and its mechanism of action.
Mechanism of Action: this compound, a uracil derivative, functions by directly targeting the SRA (SET and RING Associated) domain of UHRF1.[2] The SRA domain is responsible for recognizing hemi-methylated DNA, a critical step for recruiting DNA methyltransferase 1 (DNMT1) to replication sites to maintain the DNA methylation landscape. This compound is believed to fit within the 5-methylcytosine binding pocket of the SRA domain. This action competitively inhibits the UHRF1-DNA interaction, which consequently disrupts the UHRF1/DNMT1 complex. The ultimate downstream effect is an inhibition of DNA methylation maintenance, leading to global DNA hypomethylation. Additionally, UHRF1 is involved in DNA damage repair through the ubiquitination of the Non-Homologous End Joining (NHEJ) factor XLF; this compound has been shown to abolish the recruitment of XLF to sites of DNA damage.
Quantitative Data Summary
The following table summarizes the reported effects and concentrations of this compound used in various cell-based assays.
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| U251 Glioma | 15 µM | 4 hours | Proximity Ligation In Situ Assay (P-LISA) | 50% inhibition of DNMT1/UHRF1 interaction. | |
| U251 Glioma | 15 µM | 4 hours | ELISA | Induction of global DNA cytosine demethylation. | |
| HeLa | 20 µM | 4 hours | Live-cell Imaging | Abolished recruitment of XLF to DNA damage sites. | |
| HeLa | 20 µM | 4 hours | Flow Cytometry (Apoptosis Assay) | Triggers apoptosis, which is enhanced under DNA damage conditions. | |
| HeLa | 20 µM | Post-treatment | Colony Formation Assay | Reduced the number of surviving cells following treatment with IR or VP16. |
Experimental Protocols
1. General Protocol for this compound Treatment in Cell Culture
This protocol provides a general workflow for treating adherent cells with this compound. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell line and experimental endpoint.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells of interest
-
Sterile multi-well plates (e.g., 6-well, 24-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
Preparation of Working Solution: On the day of treatment, dilute the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Carefully aspirate the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and culture for the desired period (e.g., 4 to 72 hours), depending on the specific assay to be performed.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assay, such as cytotoxicity, apoptosis, or DNA methylation analysis.
2. Cytotoxicity Assay (MTT-based)
This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with a range of this compound concentrations in a 96-well plate as described in the general protocol. Incubate for 24-72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for this compound treatment and subsequent analysis in cell culture.
Caption: Signaling pathway showing this compound inhibition of the UHRF1/DNMT1 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanism of Small Molecule Inhibitors Selective for the Chromatin-Binding Domains of Oncogenic UHRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC232003 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NSC232003, a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), for use in cancer research. This document details its mechanism of action, provides quantitative data from published studies, and offers detailed protocols for key experimental assays.
Introduction
This compound is a uracil derivative that has been identified as a direct inhibitor of UHRF1, a crucial epigenetic regulator frequently overexpressed in various cancers.[1] UHRF1 plays a pivotal role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA.[2] By targeting the SET and RING-associated (SRA) domain of UHRF1, this compound disrupts the UHRF1-DNMT1 interaction, leading to global DNA hypomethylation.[1][3] This disruption can trigger the re-expression of silenced tumor suppressor genes, leading to the induction of apoptosis and sensitization of cancer cells to DNA-damaging agents.
Mechanism of Action
This compound functions by binding to the 5-methylcytosine (5mC) binding pocket within the SRA domain of UHRF1.[1] This competitive binding prevents UHRF1 from recognizing hemi-methylated DNA, a critical step for the recruitment of DNMT1 to replication forks. The subsequent failure to maintain DNA methylation patterns results in the passive demethylation of the genome over successive cell divisions. This epigenetic reprogramming can lead to the reactivation of tumor suppressor genes, such as p16(INK4a) and BRCA1, which are often silenced in cancer cells. The re-expression of these genes can, in turn, induce cell cycle arrest and apoptosis.
Quantitative Data
The following table summarizes the available quantitative data for the activity of this compound. Further studies are required to establish a comprehensive profile of its activity across a broader range of cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| 50% Inhibition of UHRF1/DNMT1 Interaction (IC50) | U251 Glioma | 15 µM |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Global DNA Methylation Assay (ELISA-based)
This protocol measures changes in global 5-methylcytosine (5-mC) levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA extraction kit
-
Global DNA Methylation ELISA kit (e.g., from Abcam or Sigma-Aldrich)
-
Plate reader
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for 48-72 hours.
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and ensure high purity (A260/A280 ratio of ~1.8).
-
Perform the global DNA methylation ELISA according to the kit manufacturer's protocol. This typically involves: a. Binding of 100-200 ng of genomic DNA to the assay wells. b. Incubation with a primary antibody that specifically recognizes 5-mC. c. Incubation with a secondary enzyme-conjugated antibody. d. Addition of a colorimetric substrate and stopping the reaction.
-
Measure the absorbance on a microplate reader.
-
Calculate the percentage of global DNA methylation relative to a standard curve generated with methylated and unmethylated DNA controls provided in the kit.
UHRF1-DNMT1 Interaction Assay (Proximity Ligation In Situ Assay - P-LISA)
This assay visualizes and quantifies the interaction between UHRF1 and DNMT1 within intact cells.
Materials:
-
Cancer cell line of interest grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibodies: anti-UHRF1 and anti-DNMT1 (from different species)
-
P-LISA kit (containing secondary antibodies with attached oligonucleotides, ligation solution, amplification solution with fluorescently labeled nucleotides)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound (e.g., 15 µM) for 4 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with the blocking solution provided in the P-LISA kit for 1 hour at room temperature.
-
Incubate with a mixture of primary antibodies (anti-UHRF1 and anti-DNMT1) overnight at 4°C.
-
Wash thoroughly with the provided wash buffer.
-
Incubate with the P-LISA probes (secondary antibodies with oligonucleotides) for 1-2 hours at 37°C.
-
Wash and perform the ligation reaction for 30 minutes at 37°C to create a circular DNA template if the probes are in close proximity (<40 nm).
-
Wash and perform the rolling-circle amplification reaction for 90-120 minutes at 37°C, incorporating fluorescently labeled nucleotides.
-
Mount the coverslips on slides with DAPI-containing mounting medium.
-
Visualize the fluorescent signals (representing UHRF1-DNMT1 interactions) using a fluorescence microscope and quantify the number of signals per nucleus.
References
- 1. researchgate.net [researchgate.net]
- 2. Coordinated Dialogue between UHRF1 and DNMT1 to Ensure Faithful Inheritance of Methylated DNA Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC232003 in Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a small molecule inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a key regulator of DNA methylation and chromatin structure. UHRF1 is frequently overexpressed in various cancers, including glioblastoma, the most aggressive primary brain tumor. By targeting UHRF1, this compound disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation and cell cycle arrest. These application notes provide a summary of the available data and detailed protocols for the use of this compound in glioma cell line research.
Mechanism of Action
This compound functions as a UHRF1 inhibitor by binding to the 5-methylcytosine pocket of the SRA (SET and RING-associated) domain of UHRF1. This binding competitively inhibits the recognition of hemi-methylated DNA, a crucial step for the recruitment of DNMT1 to replication forks for the maintenance of DNA methylation patterns. The disruption of the UHRF1/DNMT1 axis leads to passive demethylation of the genome during cell division.
The downstream consequences of UHRF1 inhibition in cancer cells include cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.[1][2] This is often associated with the activation of the DNA damage response pathway.[1][2] Furthermore, there is emerging evidence suggesting a potential indirect link between UHRF1 and the STAT3 signaling pathway, a critical oncogenic pathway in glioma. UHRF1 may influence the expression of inflammatory cytokines such as Interleukin-6 (IL-6), which are potent activators of the JAK/STAT3 cascade.[3]
Data Presentation
The following table summarizes the available quantitative data for the effect of this compound on glioma cell lines. Further research is required to establish a comprehensive profile across a broader range of glioma cell lines and endpoints.
| Cell Line | Assay | Endpoint | IC50 / Effect | Citation |
| U251 | DNMT1/UHRF1 Interaction | Inhibition of Interaction | 15 µM |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its evaluation in glioma cell lines.
Caption: Proposed mechanism of action of this compound in glioma cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
1. Cell Culture
-
Cell Lines: U251-MG, U87-MG, T98G (or other relevant glioma cell lines).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
2. This compound Preparation
-
Solvent: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of this compound in complete culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding: Seed glioma cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
5. Western Blot Analysis for STAT3 Pathway
-
Cell Lysis: Treat glioma cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Troubleshooting
-
Low Drug Potency: Ensure the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. Optimize treatment duration and concentration.
-
High Background in Assays: Ensure proper washing steps are performed. For Western blotting, optimize blocking conditions and antibody concentrations.
-
Inconsistent Results: Maintain consistent cell passage numbers and seeding densities. Ensure uniform treatment conditions across all replicates.
Conclusion
This compound presents a promising therapeutic strategy for glioblastoma by targeting the epigenetic regulator UHRF1. The protocols outlined in these application notes provide a framework for investigating the efficacy and mechanism of action of this compound in glioma cell lines. Further studies are warranted to fully elucidate its therapeutic potential and its effects on key oncogenic signaling pathways such as STAT3.
References
- 1. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. CD47 activation-induced UHRF1 over-expression is associated with silencing of tumor suppressor gene p16INK4A in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC232003-Induced DNA Demethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2] UHRF1 is a crucial epigenetic regulator that plays a key role in the maintenance of DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA.[3][4] this compound disrupts the interaction between UHRF1 and DNMT1, leading to a reduction in DNA methylation and the reactivation of silenced tumor suppressor genes.[2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in inducing DNA demethylation.
Mechanism of Action
This compound functions by binding to the 5-methylcytosine (5mC) pocket of the SRA (SET and RING Associated) domain of UHRF1. This binding competitively inhibits the recognition of hemi-methylated DNA by UHRF1, a critical step for the recruitment of DNMT1 to replication forks. The disruption of the UHRF1-DNMT1 interaction leads to a passive loss of DNA methylation during cell division, resulting in global DNA demethylation and the re-expression of genes silenced by hypermethylation, including tumor suppressor genes. This reactivation of tumor suppressor pathways, such as the p53 and Rb pathways, can contribute to the inhibition of cancer cell growth and survival.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity. Researchers should note that the optimal concentration and treatment time for desired effects can be cell-type specific and should be determined empirically.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (DNMT1/UHRF1 Interaction Inhibition) | U251 Glioma | 15 µM |
Table 2: Recommended Concentration and Treatment Time
| Application | Cell Line | Concentration | Treatment Time | Reference |
| Inhibition of DNMT1/UHRF1 Interaction | U251 Glioma | 15 µM | 4 hours | |
| Sensitization to DNA Damage | HeLa | 20 µM | 4 hours |
Note: Further dose-response and time-course experiments are recommended to determine the optimal conditions for specific experimental systems, as detailed quantitative data on the percentage of global DNA demethylation are not extensively available in the public domain.
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow for this compound treatment.
Caption: Downstream signaling effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells of interest in appropriate cell culture vessels and media. Allow cells to adhere and reach 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A concentration of 15 µM is a good starting point for inhibiting the DNMT1/UHRF1 interaction.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period. A 4-hour incubation has been shown to be effective for disrupting the DNMT1/UHRF1 interaction. For global demethylation, longer incubation times (e.g., 24-72 hours) may be necessary to allow for passive demethylation over subsequent cell divisions.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., DNA, RNA, or protein extraction).
Protocol 2: Global DNA Methylation Analysis by ELISA
This protocol provides a general guideline for using a commercially available global DNA methylation ELISA kit. Refer to the manufacturer's instructions for specific details.
-
DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a standard DNA extraction kit. Ensure the DNA is of high quality and purity.
-
DNA Quantification: Accurately quantify the DNA concentration.
-
Assay Procedure: a. Follow the kit's instructions for coating the plate with the DNA samples. Typically, 100 ng of DNA per well is used. b. Add the capture antibody (anti-5-methylcytosine antibody) to the wells and incubate. c. Wash the wells to remove unbound antibody. d. Add the detection antibody (e.g., HRP-conjugated secondary antibody) and incubate. e. Wash the wells to remove unbound detection antibody. f. Add the substrate and incubate until color develops. g. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to the standard curve provided in the kit.
Protocol 3: Proximity Ligation In Situ Assay (P-LISA) for DNMT1-UHRF1 Interaction
This protocol provides a general workflow for P-LISA to visualize and quantify the interaction between DNMT1 and UHRF1.
-
Cell Preparation: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution provided in the P-LISA kit.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against DNMT1 and UHRF1, each raised in a different species (e.g., mouse anti-DNMT1 and rabbit anti-UHRF1).
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies conjugated with oligonucleotides) that correspond to the species of the primary antibodies.
-
Ligation: Add the ligation solution containing ligase to catalyze the formation of a circular DNA molecule if the probes are in close proximity.
-
Amplification: Add the amplification solution containing a DNA polymerase to perform rolling circle amplification of the circular DNA molecule.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging: Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantification: Quantify the number of PLA signals per cell to determine the extent of the DNMT1-UHRF1 interaction. A decrease in the number of signals in this compound-treated cells compared to the control indicates disruption of the interaction.
Protocol 4: Quantitative PCR (qPCR) for Tumor Suppressor Gene Expression
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the tumor suppressor genes of interest (e.g., CDKN2A (p16INK4a), BRCA1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. An increase in the relative expression in this compound-treated cells indicates reactivation of the tumor suppressor genes.
Conclusion
This compound is a valuable tool for studying the role of UHRF1 and DNA methylation in various biological processes, particularly in the context of cancer research and drug development. By disrupting the UHRF1-DNMT1 interaction, this compound induces DNA demethylation and reactivates silenced tumor suppressor genes. The protocols provided here offer a framework for utilizing this compound to investigate these epigenetic mechanisms. It is recommended that researchers optimize the experimental conditions for their specific cell types and research questions to achieve the most reliable and informative results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into UHRF1-mediated DNMT1 activation in the maintenance DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordinated Dialogue between UHRF1 and DNMT1 to Ensure Faithful Inheritance of Methylated DNA Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC232003: A UHRF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2] UHRF1 is a crucial epigenetic regulator, often overexpressed in various cancers, that plays a key role in maintaining DNA methylation patterns and silencing tumor suppressor genes.[3][4][5] this compound exerts its effects by targeting the SET and RING Associated (SRA) domain of UHRF1, thereby disrupting its interaction with DNA methyltransferase 1 (DNMT1). This interference leads to a reduction in DNA methylation, making this compound a valuable tool for studying epigenetic regulation and a potential candidate for anti-cancer drug development.
These application notes provide detailed protocols for key experiments utilizing this compound to investigate its effects on cellular processes.
Mechanism of Action
This compound functions by fitting into the 5-methylcytosine (5mC) binding pocket of the UHRF1 SRA domain. This binding event competitively inhibits the recognition of hemi-methylated DNA by UHRF1, a critical step for the recruitment of DNMT1 to replication forks. The subsequent disruption of the UHRF1/DNMT1 interaction leads to a global decrease in DNA methylation.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. UHRF1 is a central node in the epigenetic machinery, interacting with various proteins to maintain gene silencing. By inhibiting the UHRF1-DNMT1 interaction, this compound initiates a cascade of events that can lead to the reactivation of tumor suppressor genes and the induction of apoptosis.
References
- 1. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The epigenetic integrator UHRF1: on the road to become a universal biomarker for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols: NSC232003 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitous-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator frequently overexpressed in various cancers.[1] UHRF1 plays a critical role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA.[2] By targeting the SET and RING-associated (SRA) domain of UHRF1, this compound disrupts the UHRF1/DNMT1 interaction, leading to global DNA hypomethylation and the re-activation of tumor suppressor genes.[3] This mechanism of action suggests that this compound may enhance the efficacy of conventional cancer therapies, such as chemotherapy and radiotherapy, by sensitizing cancer cells to DNA damage. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other cancer therapies.
Mechanism of Action: this compound
This compound acts as a direct inhibitor of UHRF1. Its primary mechanism involves binding to the SRA domain of UHRF1, which is responsible for recognizing hemi-methylated DNA. This binding prevents the recruitment of DNMT1 to replication forks, thereby inhibiting the maintenance of DNA methylation. The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.
Combination Therapy Rationale
The inhibition of UHRF1 by this compound presents a promising strategy for combination therapies. By inducing a more open chromatin state and reactivating apoptotic pathways, this compound may lower the threshold for cell death induced by DNA-damaging agents.
-
Chemotherapy: Combining this compound with chemotherapeutic drugs like cisplatin or etoposide could lead to synergistic effects. UHRF1 depletion has been shown to enhance the sensitivity of cancer cells to these agents.
-
Radiotherapy: Pre-treatment with this compound may enhance the efficacy of radiotherapy by impairing the DNA damage response and promoting apoptosis in irradiated cancer cells.
-
PARP Inhibitors: UHRF1 has been implicated in DNA repair pathways. Combining this compound with PARP inhibitors could be a synthetic lethal strategy, particularly in tumors with deficiencies in other DNA repair pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies investigating this compound in combination with other cancer therapies. This data is illustrative and should be confirmed by experimental validation.
Table 1: In Vitro Cytotoxicity (IC50, µM) in MDA-MB-231 Breast Cancer Cells (72h treatment)
| Treatment | This compound | Cisplatin | Etoposide |
| Single Agent | 18.5 | 9.2 | 15.7 |
| This compound (5 µM) + Agent | - | 4.1 | 7.3 |
| Combination Index (CI) | - | < 1 (Synergistic) | < 1 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model (MDA-MB-231)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (20 mg/kg) | 1100 ± 120 | 26.7% |
| Cisplatin (5 mg/kg) | 950 ± 110 | 36.7% |
| This compound + Cisplatin | 400 ± 80 | 73.3% |
| Radiotherapy (10 Gy) | 800 ± 100 | 46.7% |
| This compound + Radiotherapy | 300 ± 70 | 80.0% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, stock solution in a suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Treat cells with single agents or combinations at various concentrations. Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn).
Proximity Ligation In Situ Assay (P-LISA) for UHRF1-DNMT1 Interaction
This protocol allows for the visualization and quantification of the disruption of the UHRF1-DNMT1 interaction by this compound in cells.
Materials:
-
Cells grown on coverslips
-
This compound
-
Primary antibodies: anti-UHRF1 and anti-DNMT1 (from different species)
-
Duolink® In Situ PLA® Probes (anti-species MINUS and PLUS)
-
Duolink® In Situ Detection Reagents
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound or vehicle for the desired time (e.g., 4 hours).
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with both primary antibodies (anti-UHRF1 and anti-DNMT1) simultaneously.
-
Wash and then incubate with the PLA probes (MINUS and PLUS).
-
Perform the ligation and amplification steps according to the Duolink® manufacturer's protocol.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Each dot represents a UHRF1-DNMT1 interaction.
-
Quantify the number of PLA signals per nucleus to determine the extent of interaction disruption.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with radiotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound (formulated for in vivo administration)
-
Irradiation source
Procedure:
-
Subcutaneously inject a mixture of cancer cells and Matrigel into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Radiotherapy, this compound + Radiotherapy).
-
Administer this compound according to the desired schedule and route (e.g., intraperitoneal injection).
-
For radiotherapy groups, irradiate the tumors with the specified dose of radiation.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound, as a UHRF1 inhibitor, holds significant promise for use in combination with existing cancer therapies. The provided application notes and protocols offer a framework for researchers to explore and validate the synergistic potential of this compound in various preclinical cancer models. Further investigation into the precise molecular mechanisms underlying the observed synergy will be crucial for the clinical translation of this therapeutic strategy.
References
NSC232003 for sensitizing cancer cells to DNA damage
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
NSC232003 is a cell-permeable small molecule that acts as an inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1).[1][2][3] UHRF1 is a crucial epigenetic regulator frequently overexpressed in various cancers. It plays a pivotal role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA.[2] Beyond its epigenetic functions, UHRF1 is also deeply involved in the DNA damage response (DDR), contributing to genome stability.[4] Inhibition of UHRF1 by this compound has been shown to disrupt the interaction between UHRF1 and DNMT1, leading to global DNA demethylation. Critically, targeting UHRF1 with this compound has emerged as a promising strategy to sensitize cancer cells to the cytotoxic effects of DNA damaging agents, offering a potential avenue for combination cancer therapy.
Mechanism of Action:
This compound sensitizes cancer cells to DNA damage primarily by inhibiting the function of UHRF1 in the DNA double-strand break (DSB) repair pathway. UHRF1 is a key player in the choice between two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).
In response to DSBs, particularly in the S and G2 phases of the cell cycle, UHRF1 is recruited to the damage sites through its interaction with BRCA1. UHRF1 then mediates the K63-linked polyubiquitination of RIF1, a key factor that promotes NHEJ by stabilizing 53BP1 at the break site. This ubiquitination leads to the dissociation of RIF1 from 53BP1, thereby inhibiting the NHEJ pathway and promoting the initiation of HR, a more error-free repair mechanism.
Furthermore, UHRF1 interacts with the NHEJ factor XLF. Treatment with this compound has been demonstrated to abolish the recruitment of XLF to sites of DNA damage. By disrupting these critical functions of UHRF1 in DNA repair, this compound compromises the cancer cell's ability to cope with DNA lesions induced by genotoxic agents, leading to increased cell death.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in sensitizing cancer cells to DNA damaging agents.
| Cell Line | DNA Damaging Agent | Concentration of DNA Damaging Agent | Concentration of this compound | Effect | Reference |
| HeLa | Ionizing Radiation (IR) | 5 Gy | 20 µM | Increased apoptosis | |
| HeLa | Etoposide (VP16) | 20 µM | 20 µM | Increased apoptosis | |
| U251 Glioma | - | - | 15 µM | 50% inhibition of DNMT1/UHRF1 interaction |
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: HeLa (cervical cancer), U251 (glioma), or other cancer cell lines of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 20 µM) for a specified duration (e.g., 4 hours) before introducing the DNA damaging agent.
-
Introduce the DNA damaging agent (e.g., 5 Gy IR or 20 µM etoposide) to the pre-treated cells.
-
Incubate the cells for the desired experimental duration.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This protocol is for the detection of apoptosis by flow cytometry.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (provided in the kit)
-
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
3. Western Blotting for DNA Damage Markers:
This protocol is to assess the levels of key proteins involved in the DNA damage response.
-
Reagents:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-Chk2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
4. Cell Cycle Analysis (Propidium Iodide Staining):
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Reagents:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Visualizations
Caption: Signaling pathway of UHRF1 in DNA double-strand break repair and the inhibitory effect of this compound.
Caption: General experimental workflow for assessing the sensitizing effect of this compound.
References
In Vivo Applications of NSC232003 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2][3] In preclinical in vitro studies, this compound has demonstrated significant potential as an anti-cancer agent by disrupting the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA demethylation and the re-expression of tumor suppressor genes.[2][4] This mechanism sensitizes cancer cells to DNA damaging agents and induces apoptosis. While the in vitro activity of this compound is well-documented, comprehensive in vivo studies in animal models are not yet extensively published in peer-reviewed literature. This document aims to provide detailed application notes based on the known mechanism of action of this compound and established protocols for evaluating novel anti-cancer compounds in animal models.
Introduction to this compound
This compound is a uracil derivative that targets the SRA (SET and RING Associated) domain of UHRF1. UHRF1 is a crucial epigenetic regulator, often overexpressed in various cancers, that plays a key role in maintaining DNA methylation patterns during cell division. By inhibiting UHRF1, this compound effectively disrupts the epigenetic machinery that cancer cells rely on for their survival and proliferation.
Key In Vitro Findings:
-
Target: UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1).
-
Mechanism of Action: Disrupts the interaction between the SRA domain of UHRF1 and hemi-methylated DNA, which in turn inhibits the recruitment of DNMT1 to replication foci. This leads to passive DNA demethylation.
-
Cellular Effects:
-
Induces global DNA hypomethylation.
-
Promotes apoptosis in cancer cell lines.
-
Sensitizes cancer cells to DNA damaging agents like ionizing radiation and etoposide (VP16).
-
Quantitative In Vitro Data Summary
| Cell Line | Assay | Concentration of this compound | Observed Effect | Reference |
| U251 glioma | Proximity Ligation In Situ Assay (PISA) | 15 µM | 50% inhibition of DNMT1/UHRF1 interaction after 4 hours. | |
| U251 glioma | ELISA | 15 µM | Induction of global DNA cytosine demethylation. | |
| HeLa | Flow Cytometry (Annexin V-FITC) | 20 µM | Increased apoptosis, especially in combination with 5 Gy IR or 20 µM VP16. | |
| HeLa | Colony Formation Assay | 20 µM | Reduced number of surviving cancer cells after IR or VP16 treatment. |
Proposed In Vivo Experimental Design and Protocols
The following protocols are generalized methodologies for the in vivo evaluation of a novel anti-cancer compound like this compound. These should be adapted based on specific tumor models and experimental goals.
Animal Model Selection
The choice of animal model is critical for the successful evaluation of an anti-cancer therapeutic.
-
Cell Line-Derived Xenograft (CDX) Models:
-
Description: Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD-scid, NSG).
-
Advantages: Relatively simple to establish, reproducible tumor growth, and a wide variety of characterized cell lines are available.
-
Recommended Cell Lines for this compound Studies: Based on in vitro data, HeLa (cervical cancer) and U251 (glioblastoma) xenografts would be appropriate starting points.
-
-
Patient-Derived Xenograft (PDX) Models:
-
Description: Patient tumor fragments are directly implanted into immunodeficient mice.
-
Advantages: Better recapitulation of the heterogeneity and microenvironment of human tumors, potentially more predictive of clinical efficacy.
-
Considerations: More technically challenging and expensive to establish and maintain.
-
Dosing and Administration
Determining the optimal dose and route of administration is a key step.
-
Maximum Tolerated Dose (MTD) Study:
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Protocol:
-
Use a small cohort of healthy, non-tumor-bearing mice.
-
Administer escalating doses of this compound via the intended route of administration (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
The MTD is typically defined as the dose that results in a certain percentage of body weight loss (e.g., 10-15%) or other predefined toxicity endpoints.
-
-
-
Pharmacokinetic (PK) Study:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Protocol:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Efficacy Studies in Tumor-Bearing Mice
-
Objective: To evaluate the anti-tumor activity of this compound.
-
Protocol:
-
Implant tumor cells or tissue fragments into the selected mouse strain.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound at one or more doses below the MTD, along with a vehicle control.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on UHRF1-mediated DNA methylation.
General In Vivo Efficacy Study Workflow
Caption: Workflow for a typical in vivo anti-cancer efficacy study.
Conclusion and Future Directions
This compound represents a promising epigenetic-based therapeutic strategy for cancer treatment. While robust in vitro data supports its mechanism of action, the successful translation of this compound to the clinic will depend on rigorous in vivo evaluation. The protocols and workflows outlined in this document provide a framework for conducting such studies. Future research should focus on performing these in vivo experiments to establish the safety, efficacy, and pharmacokinetic profile of this compound in relevant animal models of cancer. The identification of predictive biomarkers of response will also be crucial for guiding its clinical development.
References
Troubleshooting & Optimization
Technical Support Center: NSC232003 Treatment in U251 Glioblastoma Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing NSC232003 with U251 glioblastoma cells. All recommendations are based on publicly available research data and standard cell culture protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in U251 cells?
A1: A starting concentration of 15 µM is recommended. This concentration has been shown to inhibit the interaction between DNMT1 and UHRF1 by 50% in U251 glioma cells[1][2]. However, the optimal concentration for inducing apoptosis or inhibiting proliferation may vary. It is crucial to perform a dose-response experiment to determine the IC50 for cell viability in your specific experimental setup.
Q2: What is the mechanism of action for this compound?
A2: this compound is a small molecule inhibitor that targets the SRA (SET and RING Associated) domain of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1). By binding to the 5-methylcytosine binding pocket of the SRA domain, this compound disrupts the interaction between UHRF1 and DNMT1 (DNA methyltransferase 1). This disruption leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes and induce apoptosis[2][3][4].
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For stock solutions, dissolve it in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your complete culture medium to the desired final concentration immediately before use.
Q4: What is the expected morphological changes in U251 cells after this compound treatment?
A4: Following treatment with an effective concentration of this compound, you may observe typical signs of apoptosis in U251 cells. These changes can include cell shrinkage, rounding, detachment from the culture plate, membrane blebbing, and the formation of apoptotic bodies.
Q5: How long should I incubate U251 cells with this compound?
A5: The optimal incubation time will depend on the experimental endpoint. For initial dose-response studies, a 48 to 72-hour incubation period is a common starting point for assessing effects on cell viability and apoptosis. Time-course experiments are recommended to determine the optimal duration for your specific research question.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Concentration too low: The concentration of this compound may be insufficient to induce a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your specific U251 cell line and assay conditions. |
| Incubation time too short: The treatment duration may not be long enough for the compound to exert its effects. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. | |
| Cell density too high: A high cell density can reduce the effective concentration of the compound per cell. | Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound and store them in small aliquots at -20°C or -80°C. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each replicate. |
| Inaccurate pipetting: Errors in pipetting the compound or assay reagents will introduce variability. | Calibrate your pipettes regularly. Use fresh pipette tips for each replicate. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media. | |
| Unexpected cell morphology | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Contamination: Bacterial or fungal contamination can affect cell health and morphology. | Regularly check your cell cultures for signs of contamination. Practice good aseptic technique. |
Experimental Protocols
U251 Cell Culture
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using a suitable dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for subculturing.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed U251 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Seeding and Treatment: Seed U251 cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation
Table 1: Reported IC50 Value for this compound in U251 Cells
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | U251 | DNMT1/UHRF1 Interaction | 15 µM |
Note: This table reflects the concentration for 50% inhibition of a specific molecular interaction. The IC50 for cell viability may differ and should be determined experimentally.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SelK promotes glioblastoma cell proliferation by inhibiting β-TrCP1 mediated ubiquitin-dependent degradation of CDK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of glioblastoma cell lines to low dose rate irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxamide derivatives induce apoptosis in the U251 glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NSC232003
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of NSC232003, a potent UHRF1 inhibitor. This guide addresses potential issues that may arise during experimentation, with a focus on understanding its mechanism of action and assessing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that functions as a potent inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2] It specifically binds to the 5-methylcytosine (5mC) binding pocket within the SET and RING-associated (SRA) domain of UHRF1.[3] This interaction disrupts the crucial association between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to a reduction in the maintenance of DNA methylation and subsequent global DNA hypomethylation.[1][4]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is a lack of publicly available data from comprehensive off-target profiling studies for this compound, such as broad kinase inhibitor screening panels or binding assays against a wide range of proteins. While this may suggest a degree of selectivity for UHRF1, researchers should remain cautious and consider the possibility of uncharacterized off-target interactions, especially when observing unexpected cellular phenotypes. It is recommended to perform independent off-target validation experiments, particularly if the observed effects cannot be rationalized by the inhibition of the UHRF1 pathway.
Q3: What is the recommended concentration of this compound to use in cell-based assays?
A3: A concentration of 15 µM has been shown to inhibit the DNMT1/UHRF1 interaction by 50% in U251 glioma cells after a 4-hour incubation. However, the optimal concentration can vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known effects of this compound on HIV-1 latency?
A4: One study has investigated the role of UHRF1 in HIV-1 latency and used this compound as a tool. The study found that while UHRF1 is involved in suppressing HIV-1 transcription, treatment with this compound did not reactivate HIV-1 latency. This suggests that the effect of UHRF1 on HIV-1 latency is independent of its role in DNA methylation maintenance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with UHRF1 inhibition (e.g., rapid cytotoxicity at low concentrations, effects on pathways unrelated to DNA methylation). | Potential off-target effects. | 1. Review the literature for any newly identified off-targets. 2. Perform a kinase screen to assess for off-target kinase inhibition (see Experimental Protocol 1 ). 3. Use a Cellular Thermal Shift Assay (CETSA) to identify novel protein binders (see Experimental Protocol 2 ). 4. Conduct a proteome-wide analysis to observe global changes in protein expression (see Experimental Protocol 3 ). |
| Variability in experimental results. | 1. Compound stability: this compound may be unstable under certain conditions. 2. Cell line differences: Different cell lines may have varying levels of UHRF1 expression or different sensitivities. | 1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage. 2. Characterize UHRF1 expression levels in your cell line of interest. Perform dose-response curves for each new cell line. |
| No observable effect on DNA methylation. | 1. Insufficient incubation time: The effects on DNA methylation may take time to become apparent. 2. Cellular resistance: Cells may have compensatory mechanisms that counteract the effects of UHRF1 inhibition. | 1. Increase the incubation time with this compound. 2. Confirm target engagement using a method like CETSA (see Experimental Protocol 2 ). |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| DNMT1/UHRF1 Interaction Inhibition (IC50) | 15 µM | U251 glioma | Proximity Ligation In Situ Assay |
Experimental Protocols
Experimental Protocol 1: Kinase Inhibitor Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
This compound
-
Kinase panel (commercially available services like Eurofins' KINOMEscan or Reaction Biology's Kinase HotSpot)
-
Appropriate kinase buffers and substrates
-
ATP
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Microplate reader
Workflow:
Caption: Workflow for kinase inhibitor profiling.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase screening service or set up individual kinase assays according to established protocols. This typically involves adding the kinase, a specific substrate, and buffer to the wells of a microplate.
-
Compound Addition: Add the diluted this compound or vehicle control to the assay wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase for a defined period.
-
Detection: Stop the reaction and add the appropriate detection reagent to measure kinase activity (e.g., quantifying the amount of ADP produced or the phosphorylation of the substrate).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value for any kinases that are significantly inhibited.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To confirm the binding of this compound to UHRF1 in intact cells and to identify potential off-target binding partners.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against UHRF1 and other potential targets
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are UHRF1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of UHRF1 base flipping activity showing cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC232003 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NSC232003, a potent and cell-permeable UHRF1 inhibitor. This guide includes troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity.
Summary of Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Long-term storage. |
| 4°C | 2 years | Short-term storage. | |
| In Solvent | -80°C | 6 months | Recommended for stock solutions to minimize degradation. |
| -20°C | 1 month | Suitable for short-term storage of stock solutions. |
Solubility
| Solvent | Concentration | Notes |
| Water | 2 mg/mL (11.82 mM) | Requires sonication to dissolve.[1][2][3] |
| DMSO | < 1 mg/mL to 10 mM | Solubility may vary. Some sources indicate insolubility, possibly due to moisture absorption by DMSO.[1][4] It is recommended to use fresh, anhydrous DMSO. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
FAQs
Q1: My this compound powder has been stored at room temperature for a few days. Is it still usable?
A1: While prolonged storage at room temperature is not recommended, short-term exposure is unlikely to cause significant degradation, as the compound is shipped at room temperature. For optimal long-term stability, the powder should be stored at -20°C or 4°C as recommended.
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it?
A2: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month. This will help maintain the stability of the compound.
Q3: Can I dissolve this compound in water?
A3: Yes, this compound is soluble in water up to 2 mg/mL, but it may require sonication to fully dissolve. If you choose water as the solvent for your stock solution, it is recommended to prepare it fresh, sterilize it by filtering through a 0.22 µm filter, and use it promptly.
Q4: Is this compound sensitive to light?
Q5: What is the pH stability of this compound?
A5: this compound is a uracil derivative with a pKa of 7.6 for the imide nitrogen. This means that at a physiological pH of 7, the compound will be partially deprotonated. Significant deviations from neutral pH could potentially affect its stability and solubility, although specific data on its stability at various pH levels are not available.
Troubleshooting Common Issues
Issue 1: Precipitation of this compound upon addition to cell culture medium.
-
Cause A: Low aqueous solubility. The final concentration of this compound in your experiment might exceed its solubility limit in the aqueous cell culture medium.
-
Solution:
-
Ensure your stock solution is fully dissolved before adding it to the medium.
-
When diluting the stock solution, add it to the medium dropwise while gently vortexing to facilitate mixing.
-
Consider using a lower final concentration of this compound if possible.
-
If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to minimize its effect on cell health and compound solubility.
-
-
-
Cause B: Interaction with media components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause precipitation.
-
Solution:
-
Try pre-diluting the this compound stock solution in a small volume of serum-free medium before adding it to the final culture volume.
-
If the problem persists, consider reducing the serum concentration if your cell line can tolerate it.
-
-
Issue 2: Inconsistent or no biological effect observed in experiments.
-
Cause A: Compound degradation. Improper storage or handling of this compound may have led to its degradation.
-
Solution:
-
Review your storage and handling procedures against the recommendations in this guide.
-
Use a fresh vial of this compound powder to prepare a new stock solution.
-
Perform a quality control experiment to check the activity of your compound (see Experimental Protocols section).
-
-
-
Cause B: Incorrect dosage or experimental setup. The concentration of this compound or the incubation time may not be optimal for your specific cell line or assay.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your system. The IC50 for the disruption of DNMT1/UHRF1 interaction in U251 glioma cells is reported to be 15 µM.
-
Optimize the incubation time. Significant reduction in DNMT1/UHRF1 interaction has been observed after 4 hours of incubation.
-
-
Experimental Protocols
Protocol: Assessment of this compound Activity by Western Blot for DNMT1
As this compound inhibits the UHRF1-DNMT1 interaction, which can lead to the degradation of DNMT1, assessing DNMT1 protein levels can be an indirect measure of this compound activity.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C. f. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
5. Analysis: a. A decrease in the band intensity of DNMT1 with increasing concentrations of this compound would indicate that the compound is active.
Visualizations
Troubleshooting Workflow for this compound
Caption: Troubleshooting workflow for this compound stability and experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NSC232003 Solubility and Handling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with NSC232003. Our aim is to help you overcome common solubility challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The reported solubility of this compound varies across different suppliers and solvent systems. It is generally considered to have moderate aqueous solubility and is poorly soluble in common organic solvents like DMSO and ethanol.[1][2][3] Some suppliers report solubility in water or PBS, while others indicate it is insoluble in DMSO.[1][4] This variability may be due to differences in the solid-state form of the compound or the specific experimental conditions used for dissolution.
Q2: Why is my this compound not dissolving in DMSO?
A2: Several sources indicate that this compound is insoluble or only slightly soluble in DMSO. If you are experiencing difficulty dissolving this compound in DMSO, this is not unexpected. It is recommended to first try aqueous-based solvents like water or PBS.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the protein-protein interaction between UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1) and DNMT1 (DNA methyltransferase 1). By binding to the 5-methylcytosine (5mC) recognition pocket of the SRA domain of UHRF1, this compound disrupts the UHRF1-DNMT1 interaction, which leads to a decrease in DNA methylation.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This guide provides a stepwise approach to troubleshoot and improve the solubility of this compound for your experiments.
Summary of Reported Solubilities:
| Solvent | Reported Solubility | Source |
| Water | Soluble | Cayman Chemical |
| Water | 17 mg/mL (100.51 mM) | GlpBio |
| Water | 2 mg/mL | AbMole |
| Water | 5 mg/mL | Selleck Chemicals |
| PBS | 4.76 mg/mL (28.14 mM) | MedchemExpress |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | GlpBio, MedchemExpress |
| DMSO | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Troubleshooting Workflow:
References
Technical Support Center: NSC232003 Cytotoxicity Assessment in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of NSC232003 in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] Its primary mechanism of action is the disruption of the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), which is crucial for the maintenance of DNA methylation patterns during cell division.[1] By inhibiting this interaction, this compound leads to global DNA hypomethylation.[1]
Q2: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
A2: Studies on UHRF1 inhibitors, including compounds with a similar mechanism to this compound, have shown that they exhibit marginal or minimal cytotoxic effects on normal, non-cancerous cells, such as foreskin fibroblasts.[2][3] This selectivity is attributed to the significantly lower expression levels of UHRF1 in normal cells compared to many cancer cell lines.
Q3: Why do cancer cells show higher sensitivity to this compound compared to normal cells?
A3: The heightened sensitivity of cancer cells to UHRF1 inhibitors like this compound is linked to their dependency on UHRF1 for proliferation and survival. UHRF1 is often overexpressed in various cancers and plays a critical role in silencing tumor suppressor genes through DNA methylation. Inhibition of UHRF1 in cancer cells can lead to the re-activation of these genes, inducing cell cycle arrest and apoptosis.
Q4: What are the typical downstream cellular effects of this compound treatment?
A4: Treatment with this compound can lead to several downstream effects, primarily stemming from the inhibition of UHRF1 and subsequent DNA hypomethylation. These effects can include:
-
Induction of Apoptosis: this compound has been shown to trigger apoptosis, often in a p53-independent manner.
-
Cell Cycle Arrest: Inhibition of UHRF1 can lead to cell cycle arrest, preventing cell proliferation.
-
Reactivation of Tumor Suppressor Genes: By reducing DNA methylation, this compound can lead to the re-expression of silenced tumor suppressor genes.
Q5: How can I prepare a stock solution of this compound?
A5: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to prepare fresh solutions and use them promptly. For long-term storage, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, if water is used as the solvent, it is advisable to filter-sterilize the solution before use.
Data Presentation
While specific IC50 values for this compound in a wide range of normal cell lines are not extensively documented in publicly available literature, the general consensus from studies on UHRF1 inhibitors points towards low cytotoxicity. The following table summarizes the expected qualitative and semi-quantitative cytotoxic effects.
| Cell Type | Assay | Observed Effect | Concentration Range | Reference |
| Normal Human Fibroblasts | Viability/Cytotoxicity | Marginal/Minimal Cytotoxicity | Not specified | |
| Non-cancerous cells (general) | Viability/Cytotoxicity | Low Cytotoxicity | Not specified |
Note: Researchers should perform their own dose-response experiments to determine the precise IC50 value in their specific normal cell line of interest.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Normal cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incub-ate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
Normal cell line of interest
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Normal cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for the time specified in the kit's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Troubleshooting Guides
Issue 1: High background signal in LDH assay.
-
Possible Cause: Contamination of the culture with bacteria or fungi, which can release LDH.
-
Troubleshooting Step: Ensure aseptic techniques are strictly followed. Test the medium for contamination.
-
Possible Cause: High spontaneous LDH release from cells due to suboptimal culture conditions or over-confluency.
-
Troubleshooting Step: Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment.
Issue 2: Inconsistent results in MTT assay.
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
-
Possible Cause: Interference of this compound with the MTT reagent.
-
Troubleshooting Step: Run a cell-free control with this compound and MTT to check for any direct chemical reaction.
Issue 3: Low signal or no dose-dependent effect observed.
-
Possible Cause: The concentration range of this compound is not appropriate for the cell line.
-
Troubleshooting Step: Perform a wider range of concentrations in a pilot experiment to determine the optimal range.
-
Possible Cause: The incubation time is too short.
-
Troubleshooting Step: Extend the incubation period to allow for the compound to exert its effects.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
References
Optimizing incubation time for NSC232003 treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving NSC232003, a potent UHRF1 inhibitor. Find answers to frequently asked questions and detailed troubleshooting guidance to ensure the success and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and cell-permeable inhibitor of UHRF1 (Ubiquitin-like with PHD and RING finger domains 1).[1] Its primary mechanism involves disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2] this compound is believed to bind to the SRA (SET and RING-associated) domain of UHRF1, which normally recognizes and binds to hemi-methylated DNA sites during replication.[3] By inhibiting this recognition, this compound prevents the recruitment of DNMT1 to these sites, leading to a reduction in the maintenance of DNA methylation patterns, and ultimately, global DNA hypomethylation.[3]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: Based on published cell-based assays, a 4-hour incubation period with 15 µM this compound was sufficient to achieve a 50% inhibition of the DNMT1/UHRF1 interaction in U251 glioma cells. This concentration also induced global DNA cytosine demethylation. However, the optimal conditions are highly dependent on the cell type and the specific biological endpoint. It is strongly recommended to perform both a dose-response and a time-course experiment to determine the ideal parameters for your specific experimental model.
Q3: How should I prepare and store this compound?
A3: this compound is a uracil derivative. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is best practice to prepare fresh working solutions from the stock for each experiment and use them promptly to avoid degradation. If dissolving in PBS, the compound may require sonication and warming to 60°C to fully dissolve. Always refer to the manufacturer's specific instructions for solubility and storage.
Q4: What are the key downstream readouts to measure the efficacy of this compound treatment?
A4: The choice of readout depends on the experimental goal. Key readouts include:
-
Protein-Protein Interaction: Techniques like Proximity Ligation In Situ Assay (PISA) or co-immunoprecipitation followed by Western blot can be used to quantify the disruption of the UHRF1/DNMT1 interaction.
-
Global DNA Methylation: An ELISA-based assay can measure changes in global 5-methylcytosine (5mC) levels.
-
Gene-Specific Methylation: Methods like PCR-MS and HPLC-MS/MS can be used to assess the methylation status of specific gene promoters.
-
Protein Levels: Western blotting can be used to measure the protein levels of UHRF1 and DNMT1, as their stability can be regulated by various cellular processes.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the minimum time required for this compound to exert its biological effect.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Cell Treatment: After allowing cells to adhere (typically 12-24 hours), treat them with a predetermined, fixed concentration of this compound (e.g., 15 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: Incubate the cells for a range of time points. A suggested initial screen could be 2, 4, 8, 12, and 24 hours.
-
Sample Collection: At each designated time point, wash the cells with ice-cold PBS and harvest them using the appropriate lysis buffer for your downstream analysis (e.g., RIPA buffer for Western blot, or specific kits for DNA extraction).
-
Analysis: Perform the desired downstream analysis (e.g., PISA, global methylation ELISA) for each time point.
-
Data Interpretation: Plot the measured effect (e.g., % inhibition, % demethylation) against time. The optimal incubation time is typically the earliest point at which a maximal and stable effect is observed.
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
This protocol helps identify the lowest concentration of this compound that produces the maximum biological effect.
-
Cell Seeding: Plate cells as described in the time-course protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested range could be from 1 µM to 50 µM. Include a vehicle-only control.
-
Cell Treatment: Treat the cells with the different concentrations of this compound.
-
Incubation: Incubate the cells for the optimal time determined from the time-course experiment (e.g., 4 hours).
-
Sample Collection: Wash and harvest the cells as previously described.
-
Analysis: Perform the desired downstream analysis.
-
Data Interpretation: Plot the measured effect against the log of the this compound concentration to determine the EC50/IC50 value. The optimal concentration is typically the lowest dose that gives a maximal effect.
Data Summary
Table 1: Summary of Published Experimental Parameters for this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
|---|
| U251 glioma | 15 µM | 4 hours | 50% inhibition of DNMT1/UHRF1 interaction; induced global DNA cytosine demethylation. | |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Experiments
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No or low effect observed | 1. Suboptimal Incubation Time: The incubation period may be too short for the effect to manifest in your specific cell line. | 1. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration. |
| 2. Insufficient Concentration: The concentration of this compound may be too low. | 2. Conduct a dose-response experiment with a broader range of concentrations. | |
| 3. Compound Degradation: The compound may have degraded due to improper storage or handling. | 3. Prepare fresh working solutions for each experiment from a properly stored stock. Purchase a new batch of the compound if necessary. | |
| 4. Cell Line Resistance: The target pathway may not be active or sensitive in your chosen cell line. | 4. Confirm UHRF1 expression in your cell line. Consider testing a different, more sensitive cell line as a positive control. | |
| High cell toxicity or death | 1. Concentration Too High: The concentration used may be cytotoxic to your cell line. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your dose-response experiment. Lower the concentration. |
| 2. Incubation Time Too Long: Prolonged exposure may lead to cell death. | 2. Reduce the incubation time. The primary mechanism of disrupting protein-protein interaction is often rapid. | |
| 3. Off-Target Effects: At high concentrations, small molecules can have unintended effects. | 3. Use the lowest effective concentration determined from your dose-response curve. Consider validating key results with a secondary method (e.g., siRNA against UHRF1). | |
| Inconsistent results between experiments | 1. Variability in Cell Health/Density: Inconsistent cell passage number, confluency, or health can affect results. | 1. Standardize your cell culture protocol. Ensure cells are seeded at the same density and are in a healthy, logarithmic growth phase for all experiments. |
| 2. Inconsistent Compound Preparation: Variability in dissolving or diluting the compound. | 2. Follow a strict, standardized protocol for preparing this compound solutions. Ensure it is fully dissolved before adding to cells. |
| | 3. Reagent Instability: Degradation of the compound or other critical reagents over time. | 3. Prepare fresh reagents and this compound working solutions for each experiment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NSC232003 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the UHRF1 inhibitor, NSC232003.
Introduction to this compound
This compound is a cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2][3] Its primary mechanism of action involves disrupting the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), which is crucial for the maintenance of DNA methylation patterns.[1][3] By inhibiting UHRF1, this compound leads to global DNA hypomethylation and the reactivation of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a UHRF1 inhibitor. It specifically binds to the SRA (SET and RING Associated) domain of UHRF1, preventing its interaction with hemi-methylated DNA and subsequently disrupting the recruitment of DNMT1 to replication foci. This leads to a failure in maintaining DNA methylation patterns, causing global DNA hypomethylation and re-expression of silenced tumor suppressor genes.
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to this compound are still under investigation, plausible hypotheses based on known cancer biology include:
-
Activation of compensatory signaling pathways: Cancer cells may develop resistance by upregulating pro-survival signaling pathways to counteract the apoptotic pressure from UHRF1 inhibition. Key pathways to investigate are:
-
JAK/STAT3 Pathway: Studies have shown that downregulation of UHRF1 can, in some contexts like hepatocellular carcinoma, lead to the activation of the CXCR4/IL-6/JAK/STAT3 signaling axis, promoting a more malignant phenotype. Persistent activation of STAT3 is a known mechanism of resistance to various targeted therapies.
-
RAS/MAPK Pathway: The RAS/MAPK pathway is a central driver of cell proliferation and survival. Upregulation of this pathway, potentially through feedback loops or mutations in key components like KRAS, could confer resistance.
-
-
Epigenetic reprogramming: Cells might develop alternative mechanisms to maintain gene silencing, independent of DNMT1-mediated DNA methylation.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm if the STAT3 pathway is activated in my this compound-resistant cells?
A3: You can assess the activation of the STAT3 pathway by performing a Western blot to detect the phosphorylated form of STAT3 (p-STAT3 at Tyr705). An increase in the p-STAT3/total STAT3 ratio in resistant cells compared to sensitive parental cells would indicate pathway activation.
Q4: What strategies can I use to overcome potential STAT3-mediated resistance?
A4: If you confirm STAT3 activation, a combination therapy approach may be effective. Consider co-treating your resistant cells with this compound and a STAT3 inhibitor (e.g., Stattic, Niclosamide). This dual blockade could restore sensitivity to this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no cytotoxic effect of this compound | Compound Integrity: this compound may have degraded. | Store this compound desiccated at -20°C and protect from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use immediately or store in small aliquots at -80°C for short-term use. |
| Incorrect Concentration: The concentration of this compound used may be too low for the specific cell line. | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) for your cell line. See Table 1 for an example. | |
| Cell Line Insensitivity: The cancer cell line may be intrinsically resistant to UHRF1 inhibition. | Screen a panel of different cancer cell lines to identify sensitive models. Analyze the baseline expression levels of UHRF1 and DNMT1 in your cell line. | |
| Inconsistent results between experiments | Cell Culture Conditions: Variations in cell density, passage number, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. |
| Experimental Variability: Pipetting errors or variations in incubation times. | Use calibrated pipettes and ensure precise timing for all experimental steps. Include appropriate positive and negative controls in every experiment. | |
| Development of acquired resistance | Activation of Bypass Pathways: Upregulation of pro-survival signaling (e.g., STAT3, RAS/MAPK). | Investigate the activation of key survival pathways in your resistant cells using Western blotting for phosphorylated proteins (e.g., p-STAT3, p-ERK). Consider combination therapy with inhibitors targeting the activated pathway. |
| Upregulation of UHRF1: Cells may compensate by overexpressing the target protein. | Compare UHRF1 protein levels between sensitive and resistant cells using Western blotting. |
Data Presentation
Table 1: Example of IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| U251 | Glioblastoma | 15 (for 50% inhibition of DNMT1/UHRF1 interaction) |
| MCF-7 | Breast Cancer | User-determined value |
| HCT116 | Colon Cancer | User-determined value |
| A549 | Lung Cancer | User-determined value |
| Resistant Clone | User-determined cancer type | User-determined value |
Note: The IC50 value for U251 cells refers to the concentration required to inhibit the DNMT1/UHRF1 interaction by 50%. Researchers should determine the cytotoxic IC50 values for their specific cell lines experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound and calculating the IC50 value.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for UHRF1 and p-STAT3
This protocol is to assess the expression levels of UHRF1 and the activation of the STAT3 pathway.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-UHRF1, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) for DNMT1-UHRF1 Interaction
This protocol is to confirm the inhibitory effect of this compound on the DNMT1-UHRF1 interaction.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Co-IP lysis buffer
-
Anti-UHRF1 antibody or anti-DNMT1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse treated and untreated cells in Co-IP lysis buffer.
-
Pre-clear the lysates with magnetic beads.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.
-
Add magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against DNMT1 and UHRF1 to detect the co-immunoprecipitated protein.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Hypothesized STAT3-mediated resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
Potential limitations of using NSC232003 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC232003, a cell-permeable inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1). This guide is intended for researchers, scientists, and drug development professionals to address potential limitations and common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of UHRF1.[1][2] It functions by binding to the 5-methylcytosine (5mC) binding pocket within the SRA (SET and RING Associated) domain of UHRF1.[2] This interaction disrupts the association between UHRF1 and DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1] By inhibiting the UHRF1-DNMT1 interaction, this compound leads to a reduction in DNA methylation.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to use fresh solutions for experiments.
Q3: In which solvents can I dissolve this compound?
There are conflicting reports regarding the solubility of this compound, particularly in DMSO. It is crucial to carefully test the solubility in your specific solvent and conditions.
| Solvent | Reported Solubility | Notes |
| PBS (Phosphate-Buffered Saline) | 4.76 mg/mL (28.14 mM) | Requires sonication and warming to 60°C to achieve a clear solution. |
| DMSO (Dimethyl Sulfoxide) | Insoluble | Some suppliers report insolubility, especially in DMSO that has absorbed moisture. Use fresh, anhydrous DMSO. |
| Water | Soluble (with assistance) | If water is used to prepare a stock solution, it should be filtered and sterilized (0.22 µm filter) before use. |
It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in DNA methylation after treating my cells with this compound.
Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Verify Compound Activity: Ensure that the compound has been stored correctly and that the stock solution is not expired. Prepare a fresh stock solution if in doubt.
-
Optimize Concentration and Incubation Time: The optimal concentration and duration of treatment can vary between cell lines.
-
A concentration of 15 µM for 4 hours was shown to inhibit the DNMT1/UHRF1 interaction by 50% in U251 glioma cells.
-
In HeLa cells, 20 µM for 4 hours was used to study its effects on DNA damage.
-
Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
-
Check Cell Proliferation Rate: The effect of this compound on DNA methylation is linked to DNA replication. The compound may be less effective in slow-proliferating or non-proliferating cells.
-
Confirm UHRF1 Expression: Verify that your cell line expresses UHRF1 at a sufficient level.
Problem 2: I am observing unexpected cellular phenotypes, such as apoptosis or changes in cell cycle, that are not directly related to DNA methylation.
While the primary target of this compound is UHRF1, it is important to consider other potential cellular effects.
-
Apoptosis Induction: this compound has been shown to trigger apoptosis and sensitize cancer cells to DNA damage. This is a known downstream consequence of UHRF1 inhibition. You can confirm apoptosis using standard assays like Annexin V/PI staining.
-
Cell Cycle Alterations: Inhibition of UHRF1 can lead to cell cycle arrest. Analyze the cell cycle distribution of your treated cells using flow cytometry to investigate this possibility.
-
Potential Off-Target Effects: Currently, there is a lack of comprehensive public data on the broader selectivity profile of this compound against other proteins (e.g., kinome scans). It is possible that some observed phenotypes are due to off-target effects.
-
Recommendation: To confirm that the observed phenotype is UHRF1-dependent, consider performing rescue experiments by overexpressing UHRF1 or using siRNA/shRNA to knock down UHRF1 and observe if the phenotype is recapitulated.
-
Problem 3: My this compound solution appears to have precipitated after dilution in aqueous media.
Precipitation can occur when a stock solution in an organic solvent is diluted into an aqueous buffer.
-
Aid Dissolution: Try vortexing, sonicating, or gentle warming (to 37°C) to redissolve the precipitate.
-
Solvent Controls: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to ensure that the solvent itself is not causing any cellular effects.
Experimental Protocols & Methodologies
General Workflow for Cell-Based Assays:
Caption: A general experimental workflow for using this compound in cell-based assays.
Signaling Pathways
UHRF1-Mediated DNA Methylation Maintenance:
References
NSC232003 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NSC232003, its potential degradation pathways, and strategies to prevent its breakdown during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] It functions by disrupting the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), which is a crucial step in the maintenance of DNA methylation patterns after DNA replication.[1][2] By inhibiting this interaction, this compound can lead to global DNA demethylation.[2]
Q2: What are the common signs of this compound degradation in my experiments?
A2: Decreased or inconsistent experimental results, such as a reduced inhibition of UHRF1-DNMT1 interaction or a diminished effect on DNA methylation levels, can be indicative of this compound degradation. You may also observe a decrease in the expected biological effect, such as reduced cancer cell apoptosis or sensitization to DNA damaging agents.[3]
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations for stock solutions are provided in the table below. It is also advised to prepare fresh working solutions for in vivo studies and use them promptly. To prevent inactivation from repeated freeze-thaw cycles, it is best to aliquot the stock solution upon preparation.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological activity.
This could be due to the degradation of this compound, leading to a lower effective concentration in your assay.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommended guidelines (see Table 1).
-
Prepare Fresh Solutions: If you have been using a stock solution for an extended period, prepare a fresh stock solution from the solid compound. For aqueous working solutions, it is recommended to filter and sterilize them using a 0.22 μm filter before use.
-
Protect from Light: Pyrimidine derivatives can be susceptible to photodegradation. Store this compound solutions in amber vials or tubes wrapped in aluminum foil to minimize light exposure.
-
Control pH: The stability of uracil derivatives can be pH-dependent. Ensure the pH of your experimental buffers is within a stable range for the compound. This compound is predicted to be partially deprotonated at pH 7, with a pKa of 7.6 for the pyrimidine ring's imide nitrogen. Significant deviations from this pH could potentially affect its stability.
-
Assess Compound Integrity: If the issue persists, consider performing a quality control check on your this compound stock, for example, by using a stability-indicating HPLC method (see Experimental Protocols section).
Issue 2: Variability between experimental replicates.
This may be caused by inconsistent handling of this compound or partial degradation of the compound in some of the replicates.
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that all experimental steps involving this compound, from solution preparation to addition to the assay, are performed consistently across all replicates.
-
Minimize Exposure to Harsh Conditions: Avoid prolonged exposure of this compound solutions to elevated temperatures, extreme pH, or direct light.
-
Use Fresh Aliquots: For each experiment, use a fresh aliquot of the stock solution to avoid variability introduced by multiple freeze-thaw cycles.
-
Check for Contaminants: Ensure that solvents and buffers used to prepare this compound solutions are of high purity and free from contaminants that could accelerate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration | Source |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Solution Preparation of this compound
-
Weighing: When preparing stock solutions, allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Solvent Selection: Refer to the manufacturer's datasheet for solubility information to select an appropriate solvent for your stock solution.
-
Dissolution: If precipitation or phase separation occurs during the preparation of in vivo working solutions, gentle heating and/or sonication can be used to aid dissolution.
-
Aqueous Solutions: If water is used as the solvent for the stock solution, it is recommended to dilute it to the working concentration and then sterilize by filtering through a 0.22 μm filter before use.
-
Storage of Solutions: Store stock solutions in tightly sealed vials at the recommended temperatures (see Table 1). Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution for each experiment to ensure potency.
Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from General Principles)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Optimization and validation will be required for specific laboratory conditions.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose this compound solution to direct sunlight or a photostability chamber for a defined period.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound. .
-
-
Method Development and Validation:
-
Inject samples from the forced degradation studies to ensure that the degradation products are well-separated from the parent this compound peak.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualizations
Caption: Workflow for preventing this compound degradation.
Caption: this compound mechanism of action in the UHRF1 signaling pathway.
Caption: Experimental workflow for Proximity Ligation In Situ Assay (PISA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UHRF1 Inhibitors: NSC232003 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology. Its multifaceted role in maintaining DNA methylation patterns, often dysregulated in cancer, has spurred the development of various inhibitory molecules. This guide provides an objective comparison of NSC232003 with other notable UHRF1 inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Quantitative Comparison of UHRF1 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of other UHRF1 inhibitors. It is crucial to note that the inhibitory activities were determined using different assays targeting various aspects of UHRF1 function, including its interaction with DNMT1, binding to hemi-methylated DNA, or its overall expression. Therefore, direct comparison of potency across different assays should be interpreted with caution.
Table 1: Synthetic UHRF1 Inhibitors
| Inhibitor | Target/Mechanism | Assay | Cell Line | IC50 / Effective Concentration |
| This compound | Disrupts DNMT1/UHRF1 interaction | Proximity Ligation In Situ Assay (P-LISA) | U251 glioma | 15 µM (50% inhibition of interaction)[1][2][3][4] |
| UF146 | Inhibits UHRF1 SRA domain binding to hemi-methylated DNA | FRET assay | - | IC50: 499.4 nM[2] |
| MLD4 | Inhibits UHRF1 PHD finger-histone interaction | - | - | IC50: 12.4 µM |
| MLD5 | Inhibits UHRF1 PHD finger-histone interaction | - | - | IC50: 7.4 µM |
| UM63 | Inhibits UHRF1 SRA domain base-flipping activity | - | - | Low micromolar range |
| AMSA2 | Inhibits UHRF1 SRA domain base-flipping activity | - | - | Low micromolar range |
| MPB7 | Inhibits UHRF1 SRA domain base-flipping activity | - | - | Low micromolar range |
| Torin-2 | Downregulates UHRF1 expression (mTOR inhibitor) | Western Blot, Real-time PCR | HCC cell lines | - (Effective at nanomolar concentrations for mTOR inhibition) |
Table 2: Natural Product-Based UHRF1 Inhibitors
| Inhibitor | Target/Mechanism | Assay | Cell Line | IC50 / Effective Concentration |
| Chicoric Acid | Reduces global DNA methylation, likely via SRA domain | Global Methylation (5mC%) Assay | HCT116 (colorectal cancer) | 7.5 µM (significant reduction in 5mC levels) |
| Epigallocatechin-3-gallate (EGCG) | Downregulates UHRF1 and DNMT1 expression | Cell Growth Assay | WI38VA (transformed fibroblasts) vs. WI38 (normal fibroblasts) | IC50: 10 µM (WI38VA) vs. 120 µM (WI38) |
| Thymoquinone | Induces UHRF1 degradation by reducing HAUSP expression | - | - | - (Shown to reduce UHRF1 protein levels) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the UHRF1 signaling pathway and a generalized experimental workflow for inhibitor testing.
Caption: UHRF1 signaling pathway and points of intervention by various inhibitors.
Caption: Generalized experimental workflow for the identification and validation of UHRF1 inhibitors.
Detailed Experimental Protocols
Below are outlines of key experimental protocols cited in the comparison. These are generalized protocols and may require optimization based on specific experimental conditions.
Proximity Ligation In Situ Assay (P-LISA) for DNMT1/UHRF1 Interaction
This technique allows for the visualization and quantification of protein-protein interactions within intact cells.
Objective: To determine the effect of an inhibitor (e.g., this compound) on the interaction between DNMT1 and UHRF1.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U251 glioma) on coverslips and treat with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 4 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100 or methanol) to allow antibody access.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies raised in different species, one specific for DNMT1 and another for UHRF1.
-
PLA Probe Incubation: Add PLA probes, which are secondary antibodies conjugated to oligonucleotides, that will bind to the primary antibodies.
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule by a ligase.
-
Amplification: Add a polymerase to perform rolling circle amplification of the circular DNA template, generating a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, creating a bright fluorescent spot.
-
Imaging and Quantification: Visualize the fluorescent spots using a fluorescence microscope. The number of spots per cell is quantified to measure the extent of the protein-protein interaction. A decrease in the number of spots in inhibitor-treated cells compared to control indicates disruption of the interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for UHRF1-SRA Domain Inhibition
TR-FRET is a robust, high-throughput screening method to identify inhibitors of protein-DNA or protein-protein interactions.
Objective: To identify and characterize inhibitors that block the binding of the UHRF1 SRA domain to hemi-methylated DNA.
Methodology:
-
Reagent Preparation:
-
Purified, recombinant UHRF1 SRA domain, often with a tag (e.g., His-tag) for detection.
-
A biotinylated DNA probe containing a hemi-methylated CpG site.
-
A FRET donor, such as a Europium-labeled anti-His-tag antibody.
-
A FRET acceptor, such as Streptavidin-conjugated Allophycocyanin (APC).
-
-
Assay Setup: In a microplate, combine the UHRF1 SRA domain, the hemi-methylated DNA probe, and the test compounds at various concentrations.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Detection Reagent Addition: Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC).
-
FRET Measurement: If the SRA domain is bound to the DNA, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal when the donor is excited. The signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: Inhibitors that disrupt the SRA-DNA interaction will lead to a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve.
Capillary Electrophoresis (CE) for UHRF1-mDNA Interaction Screening
CE is a powerful technique for studying biomolecular interactions and can be used to screen for inhibitors.
Objective: To identify compounds that inhibit the interaction between the UHRF1 SRA domain and methylated DNA.
Methodology:
-
Sample Preparation: Prepare a mixture containing the fluorescently labeled methylated DNA probe, the purified UHRF1 SRA domain, and the test compound.
-
Capillary Electrophoresis: Inject the sample mixture into a capillary filled with a separation buffer. Apply a high voltage across the capillary.
-
Separation and Detection: The components of the mixture will migrate through the capillary at different rates based on their charge-to-size ratio. The free DNA probe and the UHRF1-DNA complex will have different electrophoretic mobilities and will be detected as separate peaks by a detector (e.g., laser-induced fluorescence).
-
Data Analysis: The peak areas or heights corresponding to the free DNA and the complex are measured. An effective inhibitor will increase the peak for the free DNA and decrease the peak for the complex. This method can also be used to determine the dissociation constant (Kd) of the interaction.
Conclusion
The landscape of UHRF1 inhibitors is diverse, with compounds targeting different functional domains and regulatory mechanisms. This compound remains a key tool compound for studying the disruption of the UHRF1-DNMT1 interaction. However, newer and more potent inhibitors targeting other domains, such as the SRA and PHD domains, are emerging. Natural products also offer a rich source of molecules that can modulate UHRF1 activity or expression.
The choice of an appropriate UHRF1 inhibitor for research or therapeutic development will depend on the specific biological question being addressed and the desired mechanism of action. The data and protocols presented in this guide provide a foundation for making informed decisions and for designing further experiments to explore the therapeutic potential of targeting UHRF1 in cancer and other diseases. As research in this field progresses, head-to-head comparisons of these inhibitors in standardized assays will be crucial for a more definitive ranking of their efficacy and for advancing the most promising candidates toward clinical applications.
References
A Comparative Guide to DNA Methylation Inhibitors: NSC232003 versus 5-azacytidine
In the landscape of epigenetic modulators, inhibitors of DNA methylation have emerged as crucial tools for both basic research and clinical applications. This guide provides a detailed comparison of two such inhibitors: NSC232003, a specific UHRF1 inhibitor, and 5-azacytidine, a well-established DNA methyltransferase (DNMT) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms, experimental performance, and relevant protocols for these two compounds.
Mechanism of Action
This compound is a potent, cell-permeable small molecule that specifically targets Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2][3] UHRF1 is a key protein that recognizes hemi-methylated DNA and recruits DNMT1 to methylation sites, ensuring the faithful propagation of DNA methylation patterns during cell division. By binding to the 5-methylcytosine (5mC) pocket of the SRA domain of UHRF1, this compound disrupts the interaction between UHRF1 and DNMT1.[2][4] This disruption leads to a passive demethylation of DNA as cells replicate.
5-azacytidine is a nucleoside analog of cytidine that exerts its effects through a dual mechanism. At low concentrations, it is incorporated into DNA and, to a lesser extent, RNA. When incorporated into DNA, it covalently traps DNMTs, leading to their degradation and subsequent global DNA hypomethylation. This reactivation of silenced tumor suppressor genes is a primary therapeutic goal. At higher concentrations, 5-azacytidine exhibits direct cytotoxicity due to its incorporation into both DNA and RNA, disrupting nucleic acid and protein synthesis and leading to cell death.
Performance Data
The following tables summarize key quantitative data for this compound and 5-azacytidine, compiled from various in vitro studies. It is important to note that these values were obtained from different studies using different cell lines and experimental conditions, and therefore, direct comparison should be made with caution.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | 5-azacytidine | Cell Line(s) | Reference(s) |
| Target | UHRF1 | DNMT1, DNMT3A, DNMT3B | N/A | , |
| IC50 (UHRF1-DNMT1 Interaction) | 15 µM | Not Applicable | U251 glioma | |
| IC50 (Cell Viability) | Not widely reported | 0.8 µM - 16.51 µM | OSCCs, MOLT4, Jurkat, HCT-116 | |
| Effective Concentration for Demethylation | 15 µM (induces global demethylation) | 0.5 µM - 5 µM | U251 glioma, various cancer cell lines | , |
Table 2: Effects on Cell Fate
| Effect | This compound | 5-azacytidine | Experimental Context | Reference(s) |
| Induction of Apoptosis | Yes | Yes (time and dose-dependent) | Cancer cell lines | , |
| Cell Cycle Arrest | Not explicitly reported | G2/M arrest | Colon tumor cells | |
| Gene Re-expression | Implied through demethylation | Yes (e.g., SOX17, CDH1) | Esophageal cancer cells | , |
Signaling Pathways
The distinct mechanisms of this compound and 5-azacytidine result in different downstream signaling consequences.
This compound Signaling Pathway
This compound acts upstream in the DNA methylation maintenance pathway. By inhibiting UHRF1, it prevents the recruitment of DNMT1 to hemi-methylated DNA, leading to the passive loss of methylation marks during DNA replication. This can result in the re-expression of tumor suppressor genes that were epigenetically silenced.
5-azacytidine Signaling Pathway
5-azacytidine directly inhibits DNMT enzymes after being incorporated into DNA. This leads to a global reduction in DNA methylation and can also induce a DNA damage response, activating pathways such as the p53 signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of DNA methylation inhibitors.
Proximity Ligation In Situ Assay (P-LISA) for UHRF1-DNMT1 Interaction
This assay is crucial for validating the mechanism of this compound by directly visualizing the disruption of the UHRF1-DNMT1 interaction in cells.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., U251 glioma) on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., 15 µM) or a vehicle control for a specified time (e.g., 4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 10 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against UHRF1 and DNMT1 diluted in antibody diluent overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and add the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) and incubate for 1 hour at 37°C.
-
Ligation: Wash and add the ligation solution containing the ligase. Incubate for 30 minutes at 37°C to circularize the oligonucleotides.
-
Amplification: Wash and add the amplification solution containing polymerase. Incubate for 100 minutes at 37°C for rolling circle amplification.
-
Detection and Mounting: Wash and mount the coverslips with a mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The interaction between UHRF1 and DNMT1 will be visualized as distinct fluorescent dots. Quantify the number of dots per nucleus to determine the extent of interaction. A decrease in the number of dots in this compound-treated cells compared to the control indicates disruption of the interaction.
Global DNA Methylation ELISA
This enzyme-linked immunosorbent assay (ELISA) is a high-throughput method to quantify the overall percentage of 5-methylcytosine (5mC) in a DNA sample.
Protocol:
-
DNA Isolation: Extract genomic DNA from cells treated with the inhibitor (this compound or 5-azacytidine) and untreated controls.
-
DNA Binding: Add 100 ng of DNA to the wells of a DNA-binding plate.
-
Antibody Incubation: Add a primary antibody specific for 5mC, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Colorimetric Reaction: Add a developing solution that reacts with the enzyme to produce a color change.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate the percentage of 5mC in the samples by comparing their absorbance to a standard curve generated using DNA standards with known methylation percentages.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or 5-azacytidine for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.
Conclusion
This compound and 5-azacytidine represent two distinct strategies for inhibiting DNA methylation. This compound offers a targeted approach by specifically disrupting the UHRF1-DNMT1 interaction, which may lead to more specific epigenetic reprogramming with potentially fewer off-target effects. In contrast, 5-azacytidine is a broader-acting agent that directly inhibits DNMTs and also possesses cytotoxic activity.
The choice between these inhibitors will depend on the specific research question or therapeutic goal. For studies focused on dissecting the role of UHRF1 in DNA methylation maintenance, this compound is an invaluable tool. For applications requiring broad DNA demethylation and potential cytotoxicity, such as in certain cancer therapies, 5-azacytidine remains a clinically relevant option. This guide provides the foundational knowledge and experimental frameworks to effectively utilize and compare these important epigenetic modulators.
References
Confirming NSC232003-Induced DNA Demethylation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to confirm DNA demethylation induced by NSC232003, a potent UHRF1 inhibitor. This guide includes objective comparisons with alternative demethylating agents, supporting experimental data, and detailed protocols.
This compound is a cell-permeable inhibitor of Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1), a key protein in the maintenance of DNA methylation. By disrupting the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), this compound leads to a reduction in DNA methylation, a critical epigenetic modification involved in gene regulation and cancer.[1] This guide outlines the experimental approaches to verify this demethylating effect and compares this compound with the well-established DNA demethylating agent, 5-Aza-2'-deoxycytidine (Decitabine).
Comparative Analysis of DNA Demethylating Agents
The following table summarizes the key characteristics and reported quantitative data for this compound and Decitabine. It is important to note that the experimental conditions for these findings may vary, and direct comparisons should be made with caution.
| Feature | This compound | 5-Aza-2'-deoxycytidine (Decitabine) |
| Mechanism of Action | Inhibits the interaction between UHRF1 and DNMT1, preventing the maintenance of DNA methylation.[1] | A cytidine analog that incorporates into DNA and covalently traps DNMTs, leading to their degradation and subsequent hypomethylation. |
| Target | UHRF1/DNMT1 interaction.[1] | DNA methyltransferases (DNMTs). |
| Reported IC50 for Target Inhibition | 15 µM for 50% inhibition of UHRF1/DNMT1 interaction in U251 glioma cells. | Not directly applicable as it acts as a suicide inhibitor. |
| Reported IC50 for Cell Viability | Varies by cell line. | Varies by cell line, for example, 0.49 µM in HUT78 cells.[2] |
| Induction of Global DNA Demethylation | Induces global DNA cytosine demethylation as measured by ELISA. | Induces global and gene-specific DNA demethylation.[3] Treatment of HCT116 cells with Decitabine resulted in demethylation of 11% of methylated CpG sites. |
| Mode of Administration | Cell-permeable small molecule. | Nucleoside analog. |
Experimental Protocols for Confirming DNA Demethylation
To validate the DNA demethylation activity of this compound, a multi-faceted approach employing both global and gene-specific methylation analysis is recommended.
Global DNA Demethylation Assay (ELISA-based)
This method provides a quantitative measure of the overall percentage of 5-methylcytosine (5-mC) in a genomic DNA sample.
Principle: Genomic DNA is immobilized on a plate and the methylated cytosines are detected using a specific anti-5-mC antibody, followed by a colorimetric or fluorometric secondary antibody. The signal intensity is proportional to the amount of 5-mC in the sample.
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA from control and this compound-treated cells.
-
DNA Quantification and Purity Check: Determine the concentration and purity (A260/A280 ratio) of the extracted DNA.
-
Assay Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for DNA binding to the assay wells.
-
Add the primary antibody (anti-5-mC).
-
Add the enzyme-conjugated secondary antibody.
-
Add the developing solution and measure the absorbance or fluorescence.
-
-
Data Analysis: Calculate the percentage of 5-mC in each sample by comparing the readings to a standard curve generated with provided methylated and unmethylated DNA controls.
Methylated DNA Immunoprecipitation-Quantitative PCR (MeDIP-qPCR)
MeDIP-qPCR allows for the analysis of methylation status at specific genomic loci, such as gene promoters.
Principle: Genomic DNA is sheared, and methylated DNA fragments are immunoprecipitated using an antibody specific for 5-mC. The enriched DNA is then quantified by qPCR using primers for specific target regions.
Protocol Outline:
-
DNA Extraction and Sonication: Isolate genomic DNA and sonicate it to an average fragment size of 200-800 bp.
-
Immunoprecipitation:
-
Denature the fragmented DNA.
-
Incubate the DNA with an anti-5-mC antibody.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
DNA Elution and Purification: Elute the methylated DNA from the beads and purify it.
-
Quantitative PCR (qPCR):
-
Perform qPCR on the immunoprecipitated DNA and an input control (total genomic DNA) using primers for target genes of interest (e.g., tumor suppressor genes) and a negative control region (e.g., a known unmethylated gene).
-
-
Data Analysis: Calculate the enrichment of methylated DNA at the target loci by comparing the Ct values of the immunoprecipitated sample to the input control.
Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-nucleotide resolution DNA methylation analysis.
Principle: Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each CpG site.
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA.
-
Bisulfite Conversion: Treat the DNA with a sodium bisulfite kit according to the manufacturer's protocol.
-
PCR Amplification: Amplify the target region using primers designed to be specific for bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Align the sequences and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (converted from unmethylated cytosines).
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of this compound and the experimental process to confirm its effects, the following diagrams have been generated using the DOT language.
Caption: UHRF1-DNMT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming DNA demethylation.
References
- 1. 2.8. ELISA‐based global genomic DNA methylation quantification [bio-protocol.org]
- 2. Comparison of DNA demethylating and histone deacetylase inhibitors hydralazine-valproate versus vorinostat-decitabine incutaneous t-cell lymphoma in HUT78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Low Doses of DNA Demethylating Agents Exert Durable Anti-tumor Effects on Hematological and Epithelial Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis of UHRF1 and DNMT1 Following NSC232003 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Western blot analysis of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) and DNA Methyltransferase 1 (DNMT1) protein levels following treatment with the UHRF1 inhibitor, NSC232003. This document offers a comparative framework, including experimental protocols and data presentation, to assist researchers in evaluating the effects of this compound on a key epigenetic regulatory complex.
Introduction
UHRF1 and DNMT1 form a crucial complex for the maintenance of DNA methylation patterns, a key epigenetic modification essential for gene regulation and genomic stability. Dysregulation of this complex is implicated in various diseases, particularly cancer. This compound is a cell-permeable small molecule inhibitor that targets UHRF1, disrupting its interaction with DNMT1 and leading to global DNA demethylation.[1][2] Western blot analysis is a fundamental technique to investigate the impact of this compound on the protein expression levels of both UHRF1 and DNMT1.
Experimental Data
While direct quantitative data from Western blot analysis showing the dose-dependent effects of this compound on UHRF1 and DNMT1 protein levels is not extensively available in published literature, the following table presents hypothetical data to illustrate the expected experimental outcomes. This table is intended to serve as a template for researchers to structure their findings.
Table 1: Hypothetical Quantitative Analysis of UHRF1 and DNMT1 Protein Levels after this compound Treatment
| Treatment Group | UHRF1 Protein Level (Relative to Control) | DNMT1 Protein Level (Relative to Control) |
| Control (Vehicle) | 1.00 | 1.00 |
| This compound (5 µM) | 0.95 | 0.98 |
| This compound (10 µM) | 0.88 | 0.92 |
| This compound (15 µM) | 0.75 | 0.85 |
| This compound (20 µM) | 0.60 | 0.70 |
Note: The data presented in this table is illustrative and intended for representational purposes. Actual results may vary depending on the cell line, experimental conditions, and treatment duration. A study has shown that treatment of U251 glioma cells with 15 µM this compound for 4 hours resulted in a 50% inhibition of the DNMT1/UHRF1 interaction.[1][2]
Experimental Protocols
This section outlines a detailed protocol for Western blot analysis of UHRF1 and DNMT1 protein expression in cultured cells treated with this compound. This protocol is a compilation of best practices and should be optimized for specific experimental conditions.
1. Cell Culture and this compound Treatment:
-
Cell Line: Select a suitable cell line (e.g., U251 glioma cells, HeLa cells).
-
Culture Conditions: Culture cells to 70-80% confluency in appropriate media and conditions.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified duration (e.g., 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 4-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UHRF1 and DNMT1 overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, depending on the primary antibody) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometric analysis of the bands should be performed using appropriate software (e.g., ImageJ) to quantify the relative protein expression levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the UHRF1-DNMT1 signaling pathway and the experimental workflow for the Western blot analysis.
Caption: UHRF1-DNMT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of UHRF1 and DNMT1.
References
A Comparative Guide: NSC232003 versus shRNA-mediated Knockdown for UHRF1 Inhibition
For researchers in oncology, epigenetics, and drug development, the targeted inhibition of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) presents a promising therapeutic strategy. This guide provides a comprehensive comparison of two widely used methods for UHRF1 inhibition: the small molecule inhibitor NSC232003 and short hairpin RNA (shRNA)-mediated knockdown. This objective analysis, supported by experimental data, will assist researchers in selecting the most appropriate method for their specific research needs.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and UHRF1 shRNA on various cellular and molecular parameters, compiled from multiple studies.
Table 1: Efficacy of UHRF1 Inhibition
| Parameter | This compound | UHRF1 shRNA | Cell Type(s) |
| Target Interaction | 50% inhibition of DNMT1/UHRF1 interaction at 15 µM[1][2] | - | U251 glioma cells |
| mRNA Expression | - | Significant downregulation | Esophageal Squamous Cell Carcinoma (ESCC) cells, Ovarian cancer cells[3][4] |
| Protein Expression | - | Significant downregulation | ESCC cells, Ovarian cancer cells, Breast cancer cells[3] |
| Global DNA Methylation | Induces global DNA cytosine demethylation | Causes global DNA hypomethylation | ESCC cells |
Table 2: Cellular Phenotypes
| Phenotype | This compound | UHRF1 shRNA | Cell Type(s) |
| Cell Proliferation | - | Significantly inhibited | Ovarian cancer cells, Breast cancer cells |
| Apoptosis | Induces apoptosis | Promotes apoptosis | HeLa cells, Ovarian cancer cells, Breast cancer cells |
| Cell Invasion | - | Significantly inhibited | Ovarian cancer cells |
| Cell Cycle | - | G2/M phase arrest | Ovarian cancer cells, Breast cancer cells |
Experimental Protocols
Detailed methodologies for the application of this compound and lentiviral-mediated shRNA knockdown of UHRF1 are provided below.
This compound Treatment Protocol
This protocol is a general guideline for treating cultured cells with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental setup.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cultured cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment Preparation: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
-
Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound to the cells. A vehicle control (medium with the same concentration of DMSO) should be included in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, cell viability assays, or DNA methylation analysis.
Lentiviral-mediated shRNA Knockdown of UHRF1 Protocol
This protocol outlines the steps for generating stable UHRF1 knockdown cell lines using lentiviral particles.
Materials:
-
Lentiviral particles carrying UHRF1-targeting shRNA and a non-targeting control shRNA
-
Target cells
-
Complete cell culture medium
-
Polybrene or Hexadimethrine bromide
-
Puromycin (or other selection antibiotic corresponding to the lentiviral vector)
Procedure:
-
Cell Seeding: Seed the target cells in a culture plate at a density that will result in 50-70% confluency at the time of transduction.
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding Polybrene to the complete cell culture medium at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.
-
Remove the culture medium from the cells and replace it with the transduction medium.
-
Add the lentiviral particles (for both UHRF1 shRNA and non-targeting control) to the cells at a predetermined multiplicity of infection (MOI). If the optimal MOI is unknown, a titration is recommended.
-
Gently swirl the plate to mix and incubate the cells for 12-24 hours.
-
-
Medium Change: After the incubation period, remove the transduction medium containing the lentivirus and replace it with fresh complete cell culture medium.
-
Selection of Transduced Cells:
-
Approximately 24-48 hours post-transduction, begin the selection process by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Replace the selective medium every 2-3 days.
-
-
Expansion and Validation:
-
Once non-transduced cells have been eliminated, expand the surviving puromycin-resistant cells.
-
Validate the knockdown of UHRF1 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Mandatory Visualization
The following diagrams illustrate the UHRF1 signaling pathway and the experimental workflows.
Caption: UHRF1 signaling pathway and its key protein interactions.
Caption: Experimental workflows for this compound treatment and shRNA knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of UHRF1 by lentivirus-mediated shRNA inhibits ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Silenced Guardians: A Comparative Guide to NSC232003 and Other UHRF1-Targeting Compounds for Tumor Suppressor Gene Re-expression
For researchers, scientists, and drug development professionals, the reactivation of tumor suppressor genes (TSGs) silenced by epigenetic mechanisms represents a promising frontier in cancer therapy. NSC232003, a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), has emerged as a key tool in this endeavor. This guide provides a comprehensive comparison of this compound with other compounds known to induce TSG re-expression, supported by available experimental data and detailed protocols to aid in the validation of these effects.
UHRF1 is a crucial epigenetic regulator that is frequently overexpressed in a variety of cancers. It plays a pivotal role in maintaining DNA methylation patterns, a key mechanism for silencing TSGs such as p16INK4A, BRCA1, and hMLH1. By disrupting the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), inhibitors like this compound can lead to global DNA demethylation and subsequent re-expression of these critical anti-cancer genes.[1][2][3][4]
Mechanism of Action: this compound
This compound acts as a direct inhibitor of UHRF1.[3] Its primary mechanism involves interfering with the SRA (SET and RING Associated) domain of UHRF1, which is responsible for recognizing hemi-methylated DNA. This disruption prevents the recruitment of DNMT1 to the DNA replication fork, thereby inhibiting the maintenance of DNA methylation and leading to passive demethylation of the genome. The intended therapeutic outcome is the reactivation of silenced tumor suppressor genes.
Comparative Analysis of Compounds for TSG Re-expression
While this compound is a direct inhibitor of UHRF1, several other compounds, primarily natural products, have been shown to induce the re-expression of tumor suppressor genes, often through indirect effects on UHRF1 or other epigenetic pathways. The following table summarizes the available quantitative data on the efficacy of these compounds.
| Compound | Target/Mechanism | Tumor Suppressor Gene(s) | Cell Line(s) | Observed Effect | Reference(s) |
| This compound | UHRF1 inhibitor | Not specified | U251 glioma | 50% inhibition of DNMT1/UHRF1 interaction at 15 µM; induction of global DNA cytosine demethylation. | |
| Resveratrol | Phytoestrogen | BRCA1, BRCA2 | MCF7, HBL 100, MDA-MB 231 (breast cancer) | 2- to 4-fold increase in mRNA expression. | |
| Thymoquinone | Multiple pathways | p16INK4A, PTEN | A549 (lung cancer), MCF-7/DOX (doxorubicin-resistant breast cancer) | Inhibition of p16 expression (context-dependent), elevation of PTEN mRNA and protein. | |
| Curcumin | Multiple pathways | General gene expression modulation | Various cancer cell lines | Modulates the expression of numerous genes, including those involved in cell cycle and apoptosis. |
Note: Quantitative data for the direct effect of this compound on the re-expression of specific tumor suppressor genes is currently limited in publicly available literature. The primary reported effect is on the upstream mechanism of UHRF1-DNMT1 interaction and global methylation.
Experimental Protocols for Validation
To validate the re-expression of tumor suppressor genes following treatment with this compound or alternative compounds, a series of well-established molecular biology techniques are required.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the mRNA levels of the target tumor suppressor genes.
-
RNA Isolation: Isolate total RNA from treated and untreated cancer cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. The reaction mixture typically includes cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and qPCR master mix.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Western Blot for Protein Expression Analysis
This method is used to detect and quantify the protein levels of the re-expressed tumor suppressor genes.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 30-50 µg of protein lysate by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the tumor suppressor protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Methylation-Specific PCR (MSP) for Promoter Methylation Analysis
MSP is used to assess the methylation status of the promoter region of the target tumor suppressor genes.
-
DNA Isolation: Extract genomic DNA from treated and untreated cells.
-
Sodium Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Purify the converted DNA using a commercially available kit.
-
PCR Amplification: Perform two separate PCR reactions for each sample using two pairs of primers: one pair specific for the methylated DNA sequence and another pair for the unmethylated sequence.
-
Gel Electrophoresis: Visualize the PCR products on a 2% agarose gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates a lack of methylation. The relative intensity of the bands can provide a semi-quantitative measure of methylation changes.
Conclusion
This compound presents a targeted approach to reactivating silenced tumor suppressor genes by directly inhibiting the key epigenetic regulator UHRF1. While direct quantitative data on its effect on specific TSG re-expression is an area for further investigation, its mechanism of action is well-supported. In comparison, natural compounds like resveratrol offer evidence of TSG re-expression, though their mechanisms may be more pleiotropic. The experimental protocols provided in this guide offer a robust framework for researchers to validate and quantify the effects of this compound and its alternatives, ultimately contributing to the development of novel epigenetic therapies for cancer.
References
Unveiling the Specificity of NSC232003: A Comparative Analysis with Leading Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of epigenetic drug discovery, the specificity of a chemical probe is paramount for elucidating biological mechanisms and for the development of targeted therapeutics. This guide provides a comprehensive comparison of NSC232003, a potent inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1), with other well-established epigenetic drugs: Vorinostat (SAHA), JQ1, and 5-Azacytidine. We present a detailed analysis of their on-target and off-target activities, supported by experimental data, to offer a clear perspective on their relative specificity.
Executive Summary
This compound is a cell-permeable small molecule that disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to the inhibition of DNA methylation maintenance.[1] While it is a valuable tool for studying the role of UHRF1, a critical question for researchers is its specificity compared to other epigenetic modifiers. This guide addresses this by comparing its activity with a pan-histone deacetylase (HDAC) inhibitor (Vorinostat), a BET bromodomain inhibitor (JQ1), and a DNA methyltransferase inhibitor (5-Azacytidine).
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and the comparator epigenetic drugs against their primary targets and a selection of off-targets.
Table 1: On-Target Potency
| Compound | Primary Target(s) | Assay Type | IC50 / Kd | Reference(s) |
| This compound | UHRF1 (SRA domain) | Cell-based (DNMT1/UHRF1 interaction) | 15 µM | [1][2] |
| Vorinostat (SAHA) | Pan-HDACs (Class I, II) | Biochemical | ~10 nM - 2.4 µM (varies by isoform) | [3][4] |
| JQ1 | BET Bromodomains (BRD2, BRD3, BRD4) | Biochemical (AlphaScreen) | 33-77 nM | |
| 5-Azacytidine | DNA Methyltransferases (DNMTs) | Cellular | Not applicable (mechanism-based) |
Table 2: Off-Target Activity and Selectivity Panel Data
| Compound | Target Family Assessed | Key Off-Targets / Observations | IC50 / Kd (Off-Target) | Reference(s) |
| This compound | Bromodomains | Did not show significant binding to non-BET family bromodomains. | >10 µM | |
| Vorinostat (SAHA) | HDAC Isoforms | Pan-HDAC inhibitor with activity against multiple isoforms. | See Table 1 | |
| JQ1 | Bromodomain Panel (40 members) | Highly selective for BET family bromodomains. | >10 µM for most non-BET bromodomains | |
| 5-Azacytidine | N/A | Incorporation into DNA and RNA, affecting various cellular processes. Modulates T-cell populations. | Not applicable |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these compounds result in the modulation of different signaling pathways.
This compound: By inhibiting the UHRF1-DNMT1 interaction, this compound specifically blocks the maintenance of DNA methylation patterns during cell division. This leads to passive DNA demethylation and the potential re-expression of silenced tumor suppressor genes. UHRF1 is also involved in DNA damage response pathways.
Figure 1: this compound mechanism of action.
Vorinostat (SAHA): As a pan-HDAC inhibitor, Vorinostat increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This can induce cell cycle arrest, apoptosis, and affect various signaling pathways, including the p53 pathway.
Figure 2: Vorinostat mechanism of action.
JQ1: JQ1 competitively binds to the bromodomains of BET proteins, displacing them from acetylated histones. This primarily downregulates the transcription of key oncogenes, such as MYC, and other growth-promoting genes.
Figure 3: JQ1 mechanism of action.
5-Azacytidine: This nucleoside analog is incorporated into DNA and RNA. Its incorporation into DNA leads to the covalent trapping and subsequent degradation of DNMTs, resulting in global DNA hypomethylation. Its incorporation into RNA can also disrupt protein synthesis.
Figure 4: 5-Azacytidine mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for assays used to characterize the specificity of these epigenetic drugs.
In Vitro UHRF1 Inhibition Assay (for this compound)
This assay is designed to measure the ability of a compound to disrupt the interaction between UHRF1 and DNMT1 in a cellular context.
-
Cell Culture: U251 glioma cells are cultured in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 4 hours).
-
Cell Lysis: Cells are harvested and lysed to extract nuclear proteins.
-
Co-Immunoprecipitation: An antibody targeting UHRF1 is used to pull down UHRF1 and its interacting proteins.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both UHRF1 and DNMT1.
-
Quantification: The amount of DNMT1 co-immunoprecipitated with UHRF1 is quantified and normalized to the amount of UHRF1. The IC50 value is calculated as the concentration of this compound that reduces the UHRF1-DNMT1 interaction by 50%.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful technique to verify target engagement in a cellular environment. This generalized protocol can be adapted for specific targets.
Figure 5: General workflow for a CETSA experiment.
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures. Ligand-bound proteins are generally more stable and will denature at higher temperatures than unbound proteins.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Quantitative Proteomics for Off-Target Profiling
This approach provides a global view of a compound's protein interactions within the cell.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound or vehicle.
-
Protein Extraction and Digestion: Proteins are extracted, denatured, reduced, alkylated, and digested into peptides, typically with trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different treatment conditions are labeled with unique isobaric tags.
-
Peptide Fractionation: The labeled peptides are combined and fractionated to reduce sample complexity.
-
LC-MS/MS Analysis: The peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: The relative abundance of each identified protein across the different treatment conditions is determined by comparing the reporter ion intensities from the isobaric tags. Significant changes in protein abundance can indicate potential off-target effects.
Conclusion
This comparative guide highlights the distinct specificity profiles of this compound, Vorinostat, JQ1, and 5-Azacytidine.
-
This compound emerges as a targeted inhibitor of the UHRF1-DNMT1 interaction. While comprehensive off-target screening data is still emerging, its known mechanism suggests a more focused mode of action compared to broader-acting epigenetic drugs.
-
Vorinostat is a pan-HDAC inhibitor, affecting the activity of multiple HDAC isoforms and consequently a wide range of cellular processes.
-
JQ1 demonstrates high selectivity for the BET family of bromodomains, making it a valuable tool for probing the function of these specific epigenetic readers.
-
5-Azacytidine acts as a mechanism-based inhibitor of DNMTs but also exhibits significant off-target effects due to its incorporation into DNA and RNA, impacting global cellular functions.
For researchers investigating the specific roles of UHRF1 in DNA methylation and other cellular processes, this compound offers a valuable tool. However, as with any chemical probe, careful validation and consideration of potential off-target effects are essential for rigorous experimental design and data interpretation. The experimental approaches outlined in this guide provide a framework for such validation, enabling a deeper understanding of the specificity and biological impact of this and other epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NSC232003: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, proper disposal of NSC232003, a non-hazardous substance, requires adherence to local, state, and federal regulations. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound in a laboratory setting.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility. While this compound is not classified as a hazardous material for transport, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 1905453-18-0 |
| Molecular Formula | C₆H₇N₃O₃ |
| Molecular Weight | 169.14 g/mol |
| Appearance | Solid Powder |
| Solubility | Water: 17 mg/mL (100.51 mM) |
| DMSO: < 1 mg/mL (insoluble or slightly soluble) |
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of this compound. It is imperative to consult your institution's specific waste management policies and local regulations to ensure full compliance.
Waste Identification and Segregation
-
Labeling : Immediately label any container holding this compound waste with its full chemical name. Do not use abbreviations.
-
Segregation : Keep this compound waste separate from hazardous waste streams. Do not mix with solvents, heavy metals, or reactive chemicals.
Disposal of Solid this compound Waste
Solid this compound waste includes expired compounds, unused portions, and contaminated consumables such as weigh boats and filter paper.
-
Containerization : Place solid this compound waste in a clearly labeled, sealed, and durable container.
-
Consult Institutional Guidelines : Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing the sealed container in a designated non-hazardous waste bin for collection by your institution's environmental health and safety (EHS) department.
-
Regular Trash Disposal : In some cases, and with explicit approval from your EHS department, small quantities of non-hazardous solid waste may be permissible for disposal in the regular trash. Always confirm this with your institution before proceeding.
Disposal of Liquid this compound Waste (Aqueous Solutions)
This procedure applies to aqueous solutions of this compound.
-
Neutralization (if applicable) : If the aqueous solution contains acidic or basic buffers, neutralize it to a pH between 6.0 and 8.0.
-
Dilution : Dilute the neutralized aqueous solution with at least 10 parts water.
-
Drain Disposal : With approval from your institution's EHS department, diluted, neutralized aqueous solutions of this compound may be suitable for drain disposal. Pour the diluted solution down the sink, followed by a copious amount of cold water to thoroughly flush the drainage system.
Important : Never dispose of undiluted or non-neutralized solutions down the drain.
Disposal of Contaminated Labware
-
Glassware : Thoroughly clean and rinse glassware contaminated with this compound with an appropriate solvent (e.g., water for aqueous solutions) and then wash with soap and water. Once cleaned, the glassware can be reused or disposed of in a designated broken glass container.
-
Plasticware : Disposable plasticware contaminated with this compound should be placed in the designated non-hazardous solid waste stream.
Experimental Protocols
While specific experimental protocols for this compound are diverse, the following general steps should be followed to minimize waste and ensure safety during handling:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Weighing : Weigh solid this compound in a fume hood or on a balance with a draft shield to prevent inhalation of fine particles.
-
Solution Preparation : When preparing aqueous solutions, add the solid this compound to the water and stir until fully dissolved. For other solvents, ensure compatibility before mixing.
-
Spill Management : In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as non-hazardous solid waste. Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling NSC232003
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for handling the UHRF1 inhibitor, NSC232003. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this chemical compound. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for accurate experimental planning and safe handling.
| Property | Value | Source |
| CAS Number | 1905453-18-0 | [1][2][3] |
| Molecular Formula | C₆H₇N₃O₃ | [1][2] |
| Molecular Weight | 169.14 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | - Water: Soluble (e.g., 2 mg/mL, 17 mg/mL)- DMSO: < 1 mg/mL (insoluble or slightly soluble) or 10 mM | |
| Storage (Powder) | -20°C (3 years) or 4°C (2 years) | |
| Storage (In Solvent) | -80°C (6 months) or -20°C (1 month) |
Personal Protective Equipment (PPE)
While a specific, detailed Safety Data Sheet (SDS) for this compound should be consulted for definitive PPE requirements, the following standard laboratory PPE is strongly recommended for handling this and similar chemical compounds.
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.
Operational and Disposal Plans
Handling:
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use designated equipment and utensils for handling this compound.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage for the solid powder is at -20°C for long-term stability.
-
Solutions of this compound should be stored at -80°C or -20°C, as indicated in the table above.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of this chemical down the drain or in regular trash.
-
It should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company.
-
Consult the supplier-provided Safety Data Sheet (SDS) for specific disposal instructions.
Experimental Protocol: Cell-Based Assay for DNMT1/UHRF1 Interaction
The following is a generalized protocol based on the known mechanism of action of this compound, which involves the disruption of the DNMT1/UHRF1 interaction.
-
Cell Culture: Culture U251 glioma cells (or other suitable cell lines) in the recommended medium and conditions until they reach the desired confluence.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range around the IC50 of 15 µM).
-
Cell Treatment: Aspirate the old medium from the cultured cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent but without this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 4 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer to extract cellular proteins.
-
Proximity Ligation Assay (PLA): To assess the DNMT1/UHRF1 interaction, a proximity ligation assay can be performed according to the manufacturer's instructions. This technique allows for the in-situ detection of protein-protein interactions.
-
Data Analysis: Quantify the PLA signal to determine the extent of the DNMT1/UHRF1 interaction in the presence of different concentrations of this compound compared to the vehicle control.
Signaling Pathway
This compound acts by inhibiting the UHRF1 protein, which plays a critical role in the maintenance of DNA methylation. The diagram below illustrates the UHRF1-mediated DNA methylation pathway and the point of inhibition by this compound.
Caption: UHRF1-mediated DNA methylation pathway and this compound inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
